Homovanillic acid-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D,5D2 |
InChI Key |
QRMZSPFSDQBLIX-DVHRWRHBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])OC)O)[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Homovanillic Acid-d5: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Homovanillic acid-d5 (HVA-d5). This deuterated stable isotope of Homovanillic acid (HVA) serves as a critical internal standard for mass spectrometry-based quantification in various research and clinical settings.
Core Chemical Properties
This compound is a deuterated analog of Homovanillic acid, a major metabolite of the neurotransmitter dopamine.[1][2] The incorporation of five deuterium atoms increases its molecular weight, allowing it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for accurate quantification in complex biological matrices.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 53587-32-9 | [3] |
| Molecular Formula | C₉D₅H₅O₄ | [3][4] |
| Molecular Weight | 187.20 g/mol | [3][4][5] |
| IUPAC Name | 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid | [3][5] |
| SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])OC)O)[2H] | [3][5] |
| Purity | >95% (HPLC) | [3][4] |
| Storage Temperature | -20°C | [4] |
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a deuterated acetic acid side chain. The five deuterium atoms are located on the benzene ring and the acetic acid side chain.[3][5]
Dopamine Metabolism Pathway
Homovanillic acid is the final product of dopamine metabolism, formed through the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][6]
Caption: Metabolic pathway of Dopamine to Homovanillic Acid.
Experimental Protocols and Applications
This compound is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of HVA in biological samples.[7][8]
Protocol: Quantification of Urinary HVA using LC-MS/MS with HVA-d5 Internal Standard
This protocol describes a "dilute-and-shoot" method, a simple and rapid approach for preparing urine samples for LC-MS/MS analysis.[7]
1. Sample Preparation:
-
Objective: To dilute the urine sample and spike it with a known concentration of the internal standard (this compound).
-
Methodology: A small volume of urine is diluted with a solution containing the deuterated internal standard, this compound.[7] This mixture is then vortexed to ensure homogeneity.
2. Chromatographic Separation:
-
Objective: To separate the analytes of interest (HVA and HVA-d5) from other components in the urine matrix.
-
Methodology: The diluted sample is injected into an ultra-high pressure liquid chromatography (UHPLC) system. The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).
3. Mass Spectrometric Detection:
-
Objective: To detect and quantify HVA and HVA-d5.
-
Methodology: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both HVA and HVA-d5 are monitored. The ratio of the peak area of endogenous HVA to the peak area of the HVA-d5 internal standard is used to calculate the concentration of HVA in the original urine sample.
Experimental Workflow for Urinary HVA Analysis
Caption: Workflow for urinary HVA analysis using LC-MS/MS.
References
- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]
- 5. This compound | C9H10O4 | CID 12347943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Preparation of Homovanillic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, preparation, and analytical characterization of Homovanillic acid-d5 (HVA-d5), a deuterated isotopologue of a key dopamine metabolite. This document is intended for professionals in research and development who require a stable-labeled internal standard for mass spectrometry-based bioanalytical methods or a tracer for metabolic studies.
Introduction
Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is the major terminal metabolite of dopamine, a critical neurotransmitter in the central nervous system.[1] The quantification of homovanillic acid in biological fluids is a vital tool in neuroscience research and clinical diagnostics, particularly for monitoring dopamine turnover and diagnosing certain neurodegenerative diseases and tumors.[1] this compound, in which five hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based quantification assays due to its similar chemical and physical properties to the unlabeled analyte, but distinct mass.[2][3]
This guide details a feasible synthetic route for this compound, outlines its role in the dopamine metabolic pathway, and provides relevant analytical data and experimental protocols.
Physicochemical Properties and Data
Quantitative data for this compound is summarized in the table below. This information is critical for accurate weighing, dissolution, and analytical method development.
| Property | Value | Reference |
| CAS Number | 53587-32-9 | [4] |
| Molecular Formula | C₉D₅H₅O₄ | [4] |
| Molecular Weight | 187.21 g/mol | [5] |
| IUPAC Name | 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid | [5][6] |
| Purity (typical) | >95% (HPLC) or ≥98% | [4][5] |
| Isotopic Enrichment | >98% | [7] |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | -20°C or 2-8°C | [4][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through an acid-catalyzed hydrogen-deuterium exchange reaction. This method utilizes deuterated water (D₂O) as the deuterium source and a strong acid catalyst, such as sulfuric acid, to facilitate the exchange of labile protons on the aromatic ring and the alpha-carbon of the carboxylic acid side chain.[8]
Synthetic Pathway
The synthetic scheme involves the direct deuteration of unlabeled homovanillic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on established principles of acid-catalyzed deuterium exchange on phenolic compounds.[8]
Materials:
-
Homovanillic acid (≥98% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve homovanillic acid (1.0 g) in deuterium oxide (20 mL).
-
Catalyst Addition: Carefully add deuterated sulfuric acid (0.5 mL) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 24-48 hours with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS to determine the extent of deuterium incorporation.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding the mixture to ice-cold deionized water (50 mL).
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from an ethyl acetate/hexane solvent system to obtain a white to off-white solid.
Expected Yield: While specific yields are not reported in the literature, similar exchange reactions typically proceed in good yield. A yield of 70-85% can be reasonably expected.
Role in Dopamine Metabolism
Homovanillic acid is a downstream metabolite of dopamine, formed through the action of two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1] The metabolic pathway is crucial for the inactivation of dopamine and the regulation of dopaminergic signaling.
Caption: Dopamine to Homovanillic Acid metabolic pathway.
Analytical Workflow
The primary application of this compound is as an internal standard in quantitative mass spectrometry. A typical analytical workflow for the determination of homovanillic acid in biological samples is outlined below.
Caption: Analytical workflow for HVA quantification.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of homovanillic acid using this compound as an internal standard by GC-MS, adapted from established methods.[2][3]
Materials:
-
Biological matrix (e.g., urine)
-
This compound solution (internal standard)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
Procedure:
-
Sample Preparation: Dilute the urine sample to a standardized creatinine concentration.
-
Internal Standard Spiking: Add a known amount of this compound solution to the diluted sample.
-
Acidification and Extraction: Acidify the sample with HCl and extract the analytes with ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in a mixture of BSTFA with 1% TMCS and pyridine. Heat the mixture to form the trimethylsilyl (TMS) derivatives of homovanillic acid and its deuterated analogue.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column suitable for acidic compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions of the TMS-derivatized homovanillic acid and this compound.
-
Quantification: The concentration of homovanillic acid in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.
Conclusion
This technical guide provides a comprehensive resource for the synthesis, understanding, and application of this compound. The detailed synthetic protocol, based on acid-catalyzed deuterium exchange, offers a practical approach for its preparation in a laboratory setting. The provided information on its role in dopamine metabolism and its application in a validated analytical workflow underscores its importance for researchers, scientists, and drug development professionals engaged in neurochemical and pharmacokinetic research. The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification of dopamine turnover, thereby advancing our understanding of neurological health and disease.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000118) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Homovanillic Acid from Its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental differences between Homovanillic acid (HVA) and its deuterated counterpart, Homovanillic acid-d5 (d5-HVA). The document will delve into their distinct chemical and physical properties, their respective roles in scientific research, and the analytical methodologies where these differences are critically exploited. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Core Concepts: The Significance of Isotopic Labeling
Homovanillic acid (HVA) is a major metabolite of the neurotransmitter dopamine.[1][2][3] Its quantification in biological fluids such as urine, plasma, and cerebrospinal fluid serves as a crucial biomarker for assessing dopamine turnover and diagnosing various medical conditions, including neuroblastoma, pheochromocytoma, and other neural crest tumors.[4] this compound is a synthetic, stable isotope-labeled version of HVA where five hydrogen atoms have been replaced with deuterium atoms. This seemingly subtle modification does not significantly alter the chemical properties of the molecule but imparts a detectable mass shift, making it an ideal internal standard for quantitative analysis.[5][6]
Stable isotope-labeled internal standards are widely employed in analytical chemistry, particularly in mass spectrometry-based methods, to improve the accuracy and precision of quantification.[7] They are chemically almost identical to the analyte of interest and thus exhibit similar behavior during sample preparation, chromatography, and ionization.[7] By adding a known amount of the deuterated standard to a sample, any variations or losses during the analytical process can be corrected for, leading to more reliable and reproducible results.[8]
Comparative Physicochemical Properties
While HVA and d5-HVA share the same core chemical structure, the substitution of hydrogen with deuterium results in a slight increase in molecular weight. The fundamental physical properties, however, remain largely unchanged.
| Property | Homovanillic Acid (HVA) | This compound (d5-HVA) |
| Molecular Formula | C₉H₁₀O₄ | C₉H₅D₅O₄ |
| Molecular Weight | 182.17 g/mol [9] | 187.20 g/mol [10][11] |
| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)acetic acid[9] | 2-(4-hydroxy-3-methoxyphenyl-2,5,6-d3)acetic-2,2-d2 acid[12] |
| Melting Point | 142-145 °C[13] | Not readily available, expected to be very similar to HVA |
| Solubility | Soluble in water[13] | Expected to be soluble in water |
| Appearance | White to beige crystalline powder[3] | Not readily available, expected to be a white solid |
The Dopamine Metabolic Pathway
Homovanillic acid is the terminal metabolite of dopamine. The metabolic conversion involves a two-step enzymatic process. First, dopamine is acted upon by either monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). If MAO acts first, it converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, COMT methylates DOPAC to produce HVA. Alternatively, if COMT acts first, it converts dopamine to 3-methoxytyramine, which is then oxidized by MAO to yield HVA.
Experimental Protocol: Quantification of HVA in Urine using LC-MS/MS
The following protocol provides a detailed methodology for the quantification of HVA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with d5-HVA as an internal standard.
1. Sample Preparation:
-
Urine Collection: A 24-hour urine collection is preferred to account for diurnal variations in HVA excretion. The collection container should be kept refrigerated or on ice during the collection period.[14]
-
Acidification: To preserve the stability of HVA, the urine sample should be acidified to a pH between 3 and 5 using an acid such as hydrochloric acid or acetic acid.[4][15]
-
Internal Standard Spiking: A known concentration of this compound solution is added to an aliquot of the urine sample. This is a critical step for accurate quantification.
-
Dilution: The spiked urine sample is then diluted with a suitable buffer or mobile phase.
-
Filtration/Centrifugation: The diluted sample is filtered through a 0.22 µm filter or centrifuged to remove any particulate matter that could interfere with the LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The prepared sample is injected into an LC system. A reversed-phase C18 column is typically used to separate HVA and d5-HVA from other components in the urine matrix. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometry (MS): The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both HVA and d5-HVA are monitored.
-
HVA Transition (example): m/z 181 -> 137
-
d5-HVA Transition (example): m/z 186 -> 142
-
3. Data Analysis:
-
The peak areas for the selected MRM transitions of both HVA and d5-HVA are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of HVA to the peak area of d5-HVA against the corresponding concentrations of HVA standards.
-
The concentration of HVA in the unknown urine sample is then calculated from the calibration curve using the measured peak area ratio of HVA to d5-HVA.
Conclusion
The distinction between Homovanillic acid and this compound is a prime example of the power of isotopic labeling in modern analytical science. While HVA serves as a vital biomarker for understanding dopamine metabolism and diagnosing disease, the introduction of a deuterated internal standard, d5-HVA, has revolutionized the accuracy and reliability of its quantification. This technical guide has provided a detailed comparison of their properties, the biological context of HVA's formation, and a comprehensive experimental workflow for its analysis. For researchers and clinicians, a thorough understanding of these differences is paramount for obtaining high-quality, reproducible data in both research and diagnostic settings.
References
- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 2. Homovanillic Acid: Properties, Medical & Laboratory Applications [echemi.com]
- 3. Homovanillic acid | 306-08-1 [chemicalbook.com]
- 4. HVA - Overview: Homovanillic Acid, 24 Hour, Urine [mayocliniclabs.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C9H10O4 | CID 12347943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]
- 12. This compound | 53587-32-9 [sigmaaldrich.com]
- 13. Homovanillic acid | CAS#:306-08-1 | Chemsrc [chemsrc.com]
- 14. mmchs.org [mmchs.org]
- 15. huslab.fi [huslab.fi]
Homovanillic Acid-d5 as a Metabolite of Dopamine-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of metabolite turnover. Dopamine-d5 (D5-dopamine), a deuterated analog of the crucial neurotransmitter dopamine, serves as an excellent tracer for studying its metabolic fate in vivo and in vitro. One of its primary metabolites is homovanillic acid-d5 (HVA-d5), the deuterated form of homovanillic acid (HVA). This technical guide provides a comprehensive overview of the metabolic conversion of dopamine-d5 to HVA-d5, including the enzymatic pathways, analytical methodologies for its quantification, and the application of this tracer in research and drug development.
Metabolic Pathway of Dopamine-d5 to this compound
The metabolism of dopamine to homovanillic acid is a two-step enzymatic process primarily occurring in the liver and kidneys, as well as within the central nervous system. The use of dopamine-d5 as a tracer allows for the differentiation of exogenously administered dopamine from the endogenous pool. The metabolic pathway is as follows:
-
Oxidative Deamination by Monoamine Oxidase (MAO): Dopamine-d5 is first metabolized by MAO (both MAO-A and MAO-B isoforms) to 3,4-dihydroxyphenylacetaldehyde-d5 (DOPAL-d5). This intermediate is highly reactive and is rapidly converted to 3,4-dihydroxyphenylacetic acid-d5 (DOPAC-d5) by aldehyde dehydrogenase (ALDH). The deuterium atoms on the ethylamine side chain of dopamine-d5 are retained in DOPAC-d5.
-
O-methylation by Catechol-O-Methyltransferase (COMT): In the second step, DOPAC-d5 is O-methylated by COMT to form this compound (HVA-d5). This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol ring of DOPAC-d5.
Alternatively, dopamine-d5 can first be O-methylated by COMT to 3-methoxytyramine-d5 (3-MT-d5), which is then oxidized by MAO and ALDH to yield HVA-d5.
dot
Quantitative Data
The use of stable isotope-labeled tracers allows for the accurate quantification of metabolite flux. However, specific kinetic parameters for the enzymatic conversion of dopamine-d5 by MAO and COMT are not extensively reported in the literature. The presence of deuterium atoms on the dopamine molecule can lead to a kinetic isotope effect (KIE), which may alter the rate of enzymatic reactions compared to the non-deuterated counterpart. The KIE is an important consideration in the interpretation of data from studies using deuterated tracers.
Table 1: Theoretical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Dopamine-d5 | 159.1 | 142.1 | Positive |
| This compound | 188.1 | 142.1 | Negative |
Note: These values are theoretical and may require optimization based on the specific LC-MS/MS instrument and conditions.
Table 2: Representative Pharmacokinetic Parameters of Dopamine (Non-deuterated)
| Parameter | Value | Reference |
| Half-life (t1/2) | < 2 minutes | [1] |
| Metabolism | ~75% by MAO and COMT | [1] |
| Excretion | ~80% renal excretion of inactive metabolites within 24 hours | [1] |
Note: The pharmacokinetics of dopamine-d5 may differ due to the kinetic isotope effect.
Experimental Protocols
The following sections outline a general methodology for a stable isotope tracer study to measure the conversion of dopamine-d5 to HVA-d5 in vivo.
In Vivo Stable Isotope Tracer Study
Objective: To quantify the in vivo conversion of dopamine-d5 to this compound.
Materials:
-
Dopamine-d5 hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., rats, mice)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Urine collection apparatus (e.g., metabolic cages)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions for a sufficient period.
-
Tracer Administration: Prepare a sterile solution of dopamine-d5 in saline. Administer a bolus dose of dopamine-d5 intravenously or intraperitoneally. The dose should be optimized based on the animal model and the sensitivity of the analytical method.
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration. Collect blood in EDTA-coated tubes and immediately place on ice.
-
Urine: House animals in metabolic cages for urine collection over a specified period (e.g., 24 hours).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Urine: Measure the total volume of urine collected and store aliquots at -80°C until analysis.
-
-
Sample Analysis: Analyze the plasma and urine samples for the concentrations of dopamine-d5 and HVA-d5 using a validated LC-MS/MS method.
dot
LC-MS/MS Analysis of Dopamine-d5 and this compound
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of dopamine-d5 and HVA-d5 in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI for dopamine-d5 and negative ESI for HVA-d5. A polarity switching method can be employed for simultaneous analysis.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Sample Preparation:
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., dopamine-d4, HVA-d2). Vortex and centrifuge to pellet the precipitated proteins.
-
Dilution (for urine): Dilute urine samples with the initial mobile phase containing the internal standard.
-
Analysis: Transfer the supernatant (from plasma) or the diluted urine to an autosampler vial for LC-MS/MS analysis.
Data Analysis:
-
Construct calibration curves for dopamine-d5 and HVA-d5 using standards of known concentrations.
-
Quantify the analytes in the biological samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Calculate pharmacokinetic parameters (for in vivo studies) or metabolic rates (for in vitro studies).
Dopamine Signaling Pathway
Dopamine exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors triggers downstream signaling cascades that modulate neuronal activity.
dot
Conclusion
The use of dopamine-d5 as a stable isotope tracer provides a powerful approach to investigate the dynamics of dopamine metabolism to this compound. This technical guide outlines the fundamental principles, methodologies, and applications for researchers, scientists, and drug development professionals. While specific quantitative data for the deuterated compounds may require further experimental determination, the provided frameworks for experimental design and analytical methods serve as a robust starting point for such investigations. The ability to precisely trace the metabolic fate of dopamine is critical for advancing our understanding of neurological disorders and for the development of novel therapeutic strategies targeting the dopaminergic system.
References
Commercial Suppliers and Technical Guide for Homovanillic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of Homovanillic acid-d5 (HVA-d5), a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. Homovanillic acid is the major terminal metabolite of the neurotransmitter dopamine, and its measurement in biological fluids is a key indicator of central dopamine activity.[1][2][3] The use of HVA-d5 as an internal standard in mass spectrometry-based assays allows for precise quantification, correcting for matrix effects and variations in sample processing.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from several prominent vendors to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Formats | Storage Temperature |
| LGC Standards | This compound | 53587-32-9 | C₉D₅H₅O₄ | 187.2041 | >95% (HPLC) | 0.5 mg, 1 mg, 5 mg (Neat) | -20°C |
| Sigma-Aldrich (AA BLOCKS, INC.) | This compound | 53587-32-9 | C₉H₅D₅O₄ | 187.21 | 98% | Not specified | 2-8°C |
| MedchemExpress | This compound | 53587-32-9 | C₉H₅D₅O₄ | 187.21 | Not specified | 1 mg, 5 mg, 10 mg | Not specified |
| HPC Standards | D5-Homovanillic acid Solution | 53587-32-9 | C₉H₅D₅O₄ | Not specified | Not specified | 100 µg/mL in Methanol (1 mL) | Not specified |
| Cambridge Bioscience (via MedChem Express) | This compound | 53587-32-9 | Not specified | Not specified | Not specified | 10 mg | Not specified |
Dopamine Metabolism Signaling Pathway
Homovanillic acid is the final product of dopamine degradation through two primary enzymatic pathways involving Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), and Catechol-O-methyltransferase (COMT).[1][3] Understanding this pathway is critical for interpreting HVA levels in various physiological and pathological states.
Experimental Protocols
Homovanillic acid is widely used in a fluorimetric assay to quantify hydrogen peroxide (H₂O₂) production by biological samples, such as macrophages and neutrophils.[4][5] The assay is based on the horseradish peroxidase (HRP)-mediated oxidation of homovanillic acid by H₂O₂ to a highly fluorescent dimer.[4]
Protocol: Fluorimetric Determination of Hydrogen Peroxide
This protocol is adapted from a modified method designed to improve accuracy in biological samples containing H₂O₂ metabolizing enzymes.[5][6]
1. Reagent Preparation:
- Homovanillic Acid (HVA) Stock Solution (10 mM): Dissolve 91.1 mg of Homovanillic acid in 50 mL of Hanks' Balanced Salt Solution (HBSS). Aliquot and store at -80°C.[7]
- Horseradish Peroxidase (HRP) Stock Solution (5,000 U/mL): Dissolve 25,000 U of HRP in 5 mL of HBSS (Ca²⁺ and Mg²⁺ free). Aliquot and store at -80°C.[7]
- Trichloroacetic Acid (TCA) Solution (5% w/v): Prepare fresh by dissolving TCA in distilled water. Keep on ice.
- Potassium Phosphate (K₂HPO₄) Solution: Prepare a stock solution for neutralization.
- Assay Media: Prepare fresh on the day of the assay. For a final concentration of 100 µM HVA and 5 U/mL HRP, mix the appropriate volumes of the stock solutions in HBSS.
2. Sample Preparation:
- Homogenize tissue samples or prepare cell suspensions in a suitable buffer.
- To precipitate proteins and stop enzymatic activity, add an equal volume of cold 5% TCA to the sample.
- Incubate on ice for 10-15 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully collect the supernatant.
- Neutralize the supernatant by adding K₂HPO₄ solution to bring the pH to approximately 7.5.
3. Assay Procedure:
- In a microplate or glass tubes, add your prepared sample to the Assay Media. Include blank wells containing only Assay Media.
- For creating a standard curve, prepare serial dilutions of a known concentration of H₂O₂ (e.g., 0-10 µM) and add them to the Assay Media.[7]
- Incubate the reaction mixture at 37°C for at least 2 hours. The reaction product is stable for over 12 hours.[5][6]
4. Measurement:
- Measure the fluorescence using a fluorometer with an excitation wavelength of 312-321 nm and an emission wavelength of 420-426 nm.[4]
- Subtract the fluorescence of the blank from all readings.
- Calculate the H₂O₂ concentration in your samples by comparing their fluorescence values to the standard curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the modified fluorimetric H₂O₂ assay.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 3. en.humanmetabolome.com [en.humanmetabolome.com]
- 4. Assay of H2O2 production by macrophages and neutrophils with homovanillic acid and horse-radish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modified fluorimetric method for determination of hydrogen peroxide using homovanillic acid oxidation principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Modified Fluorimetric Method for Determination of Hydrogen Peroxide Using Homovanillic Acid Oxidation Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H 2 O 2 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Characteristics of Homovanillic acid-d5 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Homovanillic acid-d5 (HVA-d5) powder. Intended for use in research, clinical diagnostics, and pharmaceutical development, this document details the compound's properties, methods for their determination, and its application in analytical workflows.
Chemical Identity and Physical Properties
This compound is the deuterated analog of Homovanillic acid (HVA), a major metabolite of dopamine. The incorporation of five deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of endogenous HVA.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-(4-hydroxy-3-methoxyphenyl-2,5,6-d3)acetic-2,2-d2 acid | |
| Synonyms | HVA-d5, Vanilacetic acid-d5 | [1] |
| CAS Number | 53587-32-9 | [2] |
| Chemical Formula | C₉H₅D₅O₄ | [2] |
| Molecular Weight | 187.21 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Approx. 138-145 °C (for non-deuterated HVA) | [4][5] |
| Solubility in DMSO | ≥ 100 mg/mL | [1] |
| Solubility in Water | 8.33 mg/mL | [1] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical properties of powdered substances like this compound.
2.1. Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes (one end sealed), mortar and pestle.
-
Procedure:
-
Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator.
-
Place a small amount of the powder on a clean, dry surface and crush it into a fine powder using a mortar and pestle.
-
Tamp the open end of a capillary tube into the powder until a small amount (2-3 mm in height) of the sample is packed into the sealed end.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.
-
2.2. Determination of Solubility (Shake-Flask Method)
This protocol describes a common method for determining the solubility of a substance in a specific solvent.
-
Apparatus: Analytical balance, volumetric flasks, mechanical shaker or vortex mixer, centrifuge, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS).
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent (e.g., water, DMSO) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. It is crucial to avoid any particulate matter in the final solution.
-
Carefully collect a known volume of the clear, saturated solution.
-
Quantify the concentration of this compound in the solution using a calibrated analytical method.
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
-
Signaling Pathways and Experimental Workflows
3.1. Dopamine Metabolism to Homovanillic Acid
Homovanillic acid is the major end-product of dopamine metabolism in the brain. This pathway involves two key enzymatic steps. Understanding this pathway is crucial for interpreting HVA levels in clinical and research settings.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]
- 3. This compound | C9H10O4 | CID 12347943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Homovanillic acid | 306-08-1 [chemicalbook.com]
- 6. en.humanmetabolome.com [en.humanmetabolome.com]
An In-depth Technical Guide to the Isotopic Purity of Homovanillic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Homovanillic acid-d5 (HVA-d5), a critical internal standard for quantitative bioanalysis. This document details the methodologies used to assess isotopic enrichment, presents typical purity data, and outlines the metabolic pathway in which HVA is involved.
Introduction
This compound is a deuterated analog of homovanillic acid (HVA), the major metabolite of the neurotransmitter dopamine. Due to its chemical similarity to the endogenous analyte and its distinct mass, HVA-d5 is widely used as an internal standard in mass spectrometry-based quantification of HVA in biological matrices such as urine, plasma, and cerebrospinal fluid. The accuracy of these quantitative methods relies heavily on the chemical and isotopic purity of the internal standard. This guide delves into the technical aspects of determining the isotopic purity of HVA-d5.
Chemical and Isotopic Purity Data
Commercially available this compound is typically supplied with high chemical purity, often exceeding 95-98% as determined by High-Performance Liquid Chromatography (HPLC). However, for its application as an internal standard in mass spectrometry, the isotopic purity, or the degree of deuterium incorporation, is of paramount importance. While specific isotopic enrichment can vary between batches and suppliers, a representative isotopic purity for HVA-d5 is generally high.
Table 1: Representative Isotopic Purity of this compound
| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.5 |
| d2 | 2 | < 1.0 |
| d3 | 3 | < 2.0 |
| d4 | 4 | ~ 5.0 |
| d5 | 5 | > 90.0 |
Note: The values presented are illustrative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic distribution data.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Protocol
High-resolution mass spectrometry is a sensitive method for determining the isotopic distribution of a labeled compound.
Objective: To determine the relative abundance of each isotopologue of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to promote ionization.
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in full scan mode to acquire high-resolution mass spectra of the analyte.
-
Data Analysis: The mass spectrum of the this compound peak is analyzed to identify the signals corresponding to the different isotopologues (d0 to d5). The high resolution of the instrument allows for the separation of these closely spaced peaks. The area under each peak is integrated, and the relative abundance of each isotopologue is calculated as a percentage of the total ion current for all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Quantitative NMR (qNMR) provides detailed information about the location and extent of deuteration.
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment at each labeled site.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Methodology:
-
Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or methanol-d4) containing a certified internal standard with a known concentration.
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Homovanillic acid, confirms the positions of deuteration. The residual proton signals can be integrated and compared to the integral of the internal standard to quantify the amount of non-deuterated species.
-
²H NMR Analysis: A deuterium NMR spectrum is acquired. The presence of signals at chemical shifts corresponding to the deuterated positions provides direct evidence of labeling. The integrals of these signals can be used to determine the relative isotopic abundance at each site.
-
Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the corresponding signals in the spectrum of an unlabeled standard of known concentration, or by direct integration of the signals in the ²H NMR spectrum.
Dopamine Metabolism and the Role of Homovanillic Acid
Homovanillic acid is a terminal metabolite of dopamine, a crucial neurotransmitter in the brain. The metabolic pathway involves a series of enzymatic reactions. Understanding this pathway is essential for interpreting the biological significance of HVA measurements.
Figure 1. Metabolic pathway of dopamine to Homovanillic acid.
The diagram above illustrates the two primary pathways for the conversion of dopamine to HVA. The enzymes involved are Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), and Catechol-O-Methyltransferase (COMT).
Experimental Workflow for Isotopic Purity Assessment
The following diagram outlines a typical workflow for the comprehensive assessment of the isotopic purity of this compound.
Figure 2. Workflow for isotopic purity determination.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. This guide has provided an in-depth overview of the methods used to determine isotopic enrichment, presented representative data, and contextualized the importance of HVA within its metabolic pathway. Researchers, scientists, and drug development professionals should implement rigorous analytical procedures, such as high-resolution mass spectrometry and quantitative NMR, to verify the isotopic purity of their internal standards, ensuring the generation of reliable and reproducible data.
Methodological & Application
Protocol for the Utilization of Homovanillic acid-d5 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the use of Homovanillic acid-d5 (HVA-d5) as an internal standard for the accurate quantification of Homovanillic acid (HVA) in biological matrices. The primary application of this protocol is in clinical and research settings for monitoring dopamine metabolism and for the diagnosis and monitoring of neuroblastoma. The use of a stable isotope-labeled internal standard like HVA-d5 is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
Homovanillic acid is a major metabolite of dopamine, a key neurotransmitter.[1] Its concentration in biological fluids such as urine and serum serves as a biomarker for various physiological and pathological states, including neuroblastoma, a common childhood cancer.[2][3][4][5] Accurate measurement of HVA is therefore essential for clinical diagnosis and research. Stable isotope dilution LC-MS/MS has become the method of choice for this analysis due to its high sensitivity, specificity, and throughput.[4][6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of HVA using a deuterated internal standard.
Table 1: Linearity of HVA Quantification
| Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| 2 - 1000 ng/mL | >0.99 | Serum | [2][8] |
| 0.5 - 100 mg/L | >0.99 | Urine | [3][9] |
| 0.2 - 100 µg/mL | Not Specified | Urine | [10] |
| 0.52 - 16.7 mg/L | Not Specified | Urine | [7] |
| 0.4 - 100 µM | >0.999 | Urine | [6][11] |
Table 2: Precision of HVA Quantification
| Concentration | Intra-assay CV (%) | Inter-assay CV (%) | Matrix | Reference |
| Low | <20% | <20% | Serum | [2][8] |
| High | <10% | <10% | Serum | [2][8] |
| 1.8 - 22.7 mg/L | 0.3% - 11.4% | 0.3% - 11.4% | Urine | [7] |
| Low and High | 2.5% - 3.7% | 3.6% - 3.9% | Urine | [3][9] |
| Not Specified | <15% | <15% | Urine | [6][11] |
| Not Specified | <6% | <6% | Urine | [12] |
Table 3: Accuracy and Recovery of HVA Quantification
| Spiked Concentration | Accuracy (Bias %) | Recovery (%) | Matrix | Reference |
| Not Specified | -9.1% to 11.3% | Not Specified | Urine | [3][9] |
| 1.25 mg/L | Not Specified | 94.7% - 105% | Urine | [7] |
| 5.0 mg/L | Not Specified | 92.0% - 102% | Urine | [7] |
| 10 mg/L | Not Specified | 96.0% - 104% | Urine | [7] |
| Not Specified | Not Specified | >90% | Urine | [6][11] |
Experimental Protocols
This section details a typical "dilute-and-shoot" protocol for the analysis of HVA in urine using HVA-d5 as an internal standard, a method noted for its simplicity and speed.[6][12]
1. Materials and Reagents
-
Homovanillic acid (HVA) certified reference standard
-
This compound (HVA-d5) internal standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples, calibrators, and quality control samples
2. Standard and Internal Standard Preparation
-
HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.
-
HVA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-d5 in methanol.
-
Working Standard Solutions: Serially dilute the HVA stock solution with a mixture of water and methanol to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the HVA-d5 stock solution with the same diluent to a final concentration of, for example, 33.3 µg/mL.[10]
3. Sample Preparation
-
Thaw urine samples, calibrators, and controls to room temperature and vortex to ensure homogeneity.
-
For a 10x dilution, mix 40 µL of the urine sample with 360 µL of water.[10]
-
Add 10 µL of the internal standard working solution to the diluted sample.[10]
-
Vortex the mixture thoroughly.
-
Filter the sample through a 0.2 µm or 0.45 µm filter vial prior to injection into the LC-MS/MS system.[10]
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a Raptor Biphenyl (5 µm, 100 mm x 2.1 mm), is suitable.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Column Temperature: 30 °C.[10]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
5. Data Analysis
-
Quantify HVA by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of HVA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of Dopamine to Homovanillic acid (HVA).
Caption: General workflow for HVA analysis using HVA-d5 as an internal standard.
References
- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 2. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients [mdpi.com]
- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
Application Note: Quantification of Homovanillic acid-d5 in Urine using LC-MS/MS
Introduction
Homovanillic acid (HVA) is the primary dopamine metabolite, and its quantification in urine is a critical biomarker for diagnosing and monitoring neuroblastoma, a common pediatric cancer.[1] It is also used to investigate other disorders related to catecholamine metabolism.[1][2] Stable isotope-labeled internal standards, such as Homovanillic acid-d5 (HVA-d5), are essential for accurate quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as they effectively compensate for matrix effects and variations in sample preparation and instrument response.
This application note provides detailed protocols for the preparation of urine samples for the quantification of HVA using HVA-d5 as an internal standard. Three common sample preparation techniques are described: a simple "dilute-and-shoot" method, a more thorough Solid-Phase Extraction (SPE) method, and a classic Liquid-Liquid Extraction (LLE) method. These protocols are designed for researchers, scientists, and drug development professionals who require robust and reliable methods for HVA analysis.
Metabolic Pathway of Homovanillic Acid
Homovanillic acid is produced from dopamine through a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][3] Understanding this pathway is crucial for interpreting HVA levels in a clinical and research context.
Caption: Metabolic conversion of Dopamine to Homovanillic acid.
Experimental Protocols
Urine Sample Collection and Handling
Proper sample collection and handling are critical for accurate HVA quantification.
-
Patient Preparation: For 72 hours prior to and during collection, patients should abstain from medications like L-dopa and avoid foods rich in vanilla, bananas, chocolate, and caffeine, as they can interfere with the results.[4]
-
Collection: A 24-hour urine collection is preferred to account for diurnal variations in excretion. Random or spot urine collections are also acceptable, especially in pediatric cases, with results typically normalized to creatinine concentration.[5]
-
Preservation: During collection, the urine sample must be acidified to a pH between 1 and 5 to ensure the stability of HVA. Add 15-25 mL of 50% acetic acid or 6M hydrochloric acid to the collection container at the start of the 24-hour period.[1][4][6]
-
Storage: The urine specimen should be refrigerated at 2-8°C during the entire collection period. After collection is complete, mix the 24-hour sample well, measure the total volume, and transfer a 4 mL aliquot to a transport tube. Samples should be stored frozen at -20°C or below until analysis.[7]
Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing urine samples for LC-MS/MS analysis.
Caption: General workflow for HVA-d5 quantification in urine.
Protocol 1: Dilute-and-Shoot
This method is rapid and requires minimal sample manipulation, making it ideal for high-throughput laboratories.[4][6]
-
Thaw and Vortex: Allow urine samples to thaw completely at room temperature. Vortex for 15 seconds to ensure homogeneity.
-
Centrifuge: Centrifuge the urine sample at 4000 x g for 5 minutes to pellet any particulate matter.
-
Prepare Dilution Solution: Create a working solution of the HVA-d5 internal standard in a methanol/water mixture (e.g., 50:50 v/v) containing 0.1% formic acid. The final concentration of HVA-d5 in this solution should be optimized based on the expected endogenous HVA levels and instrument sensitivity.
-
Dilution: Take 50 µL of the urine supernatant and add it to 450 µL of the HVA-d5 dilution solution in a microcentrifuge tube or autosampler vial.
-
Vortex: Vortex the mixture for 10 seconds.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more interfering matrix components compared to the dilute-and-shoot method.[1][8]
-
Thaw and Vortex: Allow urine samples to thaw completely at room temperature. Vortex for 15 seconds.
-
Spike: To 1 mL of urine, add a known amount of HVA-d5 internal standard (e.g., 5 µg).[8]
-
Condition Column: Condition a mixed-mode or reversed-phase SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibrate Column: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load Sample: Load the spiked urine sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the HVA and HVA-d5 from the cartridge with 2 mL of methanol.[1]
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the LC-MS/MS mobile phase (e.g., acetonitrile:0.05% aqueous acetic acid).[8]
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in immiscible liquids.
-
Thaw and Vortex: Allow urine samples to thaw completely at room temperature. Vortex for 15 seconds.
-
Spike: To 1 mL of urine in a glass tube, add a known amount of HVA-d5 internal standard.
-
Acidify: Adjust the sample pH to ~2-3 by adding 100 µL of 6M HCl.
-
Add Salt: Add approximately 0.5 g of sodium chloride to the tube to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Extract: Add 4 mL of a water-immiscible organic solvent (e.g., ethyl acetate). Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the LC-MS/MS mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for HVA quantification in urine. These values can be used as a benchmark for method validation.
Table 1: Method Performance Characteristics
| Parameter | Dilute-and-Shoot | Solid-Phase Extraction |
| Linearity (r²) | >0.999[4] | >0.999[3] |
| LLOQ (µmol/L) | 0.40[4] | 2.20[3] |
| LLOQ (ng/mL) | ~73 | ~400 |
| Recovery (%) | >90% (negligible matrix effect)[4] | 92 - 105%[8] |
| Intra-assay Precision (CV%) | <15%[4] | 0.3 - 11.4%[8] |
| Inter-assay Precision (CV%) | <15%[4] | 3.0 - 7.0%[3] |
Note: LLOQ converted from µmol/L to ng/mL using HVA molecular weight of 182.17 g/mol .
Table 2: Example Calibration Range
| Analyte | Method | Calibration Range | Reference |
| HVA | LC-MS/MS (Dilute-and-Shoot) | 20 - 10,000 ng/mL | [9] |
| HVA | LC-MS/MS (SPE) | 0.52 - 16.7 mg/L (~520 - 16,700 ng/mL) | [8] |
| HVA | LC-MS/MS (Online SPE) | 4.61 - 830 µmol/L (~840 - 151,200 ng/mL) | [3] |
Conclusion
This application note provides three distinct, detailed protocols for the preparation of urine samples for the quantification of HVA using HVA-d5 as an internal standard. The "dilute-and-shoot" method offers speed and simplicity, making it suitable for high-throughput screening. The Solid-Phase Extraction method yields a cleaner sample, potentially improving assay robustness and sensitivity. Liquid-Liquid Extraction remains a viable, classic alternative. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, required sensitivity, and available instrumentation. All methods, when properly validated and coupled with LC-MS/MS, can provide accurate and reliable quantification of urinary HVA for both clinical diagnostics and research applications.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stork: A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens [storkapp.me]
- 7. researchgate.net [researchgate.net]
- 8. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of HVA and VMA in urine using high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Homovanillic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Homovanillic acid (HVA) in biological matrices, primarily urine, using gas chromatography-mass spectrometry (GC-MS) with Homovanillic acid-d5 (HVA-d5) as an internal standard. HVA is a major catecholamine metabolite, and its quantification is crucial for the diagnosis and monitoring of several metabolic disorders and neuroendocrine tumors. The use of a deuterated internal standard like HVA-d5 is the gold standard for providing high accuracy and precision in quantitative mass spectrometry-based assays.
Introduction
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile analytes like Homovanillic acid, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. The most common derivatization technique for HVA is silylation, which replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups.
This compound is an ideal internal standard for the quantification of HVA as it is chemically identical to the analyte but has a different mass due to the presence of five deuterium atoms. This allows it to co-elute with the analyte during chromatography and experience similar ionization and fragmentation in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and instrument response.
Experimental Protocols
Sample Preparation from Urine
This protocol outlines the extraction of Homovanillic acid from urine samples prior to derivatization and GC-MS analysis.
Materials:
-
Urine sample
-
This compound (internal standard solution)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a specific volume of urine (e.g., 1 mL) to a clean glass tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Acidify the urine sample by adding a defined volume of hydrochloric acid (e.g., to reach a pH of 1-2).
-
Add an extraction solvent, such as ethyl acetate, to the tube.
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction of the analytes into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).
-
The dried extract is now ready for derivatization.
Derivatization: Silylation
This protocol describes the conversion of the extracted HVA and HVA-d5 into their volatile trimethylsilyl (TMS) derivatives.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
Procedure:
-
To the dried sample extract, add the derivatization reagent. A common mixture is BSTFA with 1% TMCS. Pyridine can also be added to catalyze the reaction.[1]
-
Seal the reaction vial tightly.
-
Heat the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical instrument parameters for the analysis of TMS-derivatized Homovanillic acid and its deuterated internal standard. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 60 - 100°C, hold for 1-2 minutes |
| Ramp 1 | 10 - 25°C/min to 200 - 250°C |
| Ramp 2 | 20 - 30°C/min to 280 - 300°C, hold for 2-5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 - 250°C |
| Quadrupole Temperature | 150 - 180°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) | |
| TMS-HVA (Quantifier) | Specific m/z to be determined from mass spectrum |
| TMS-HVA (Qualifier) | Specific m/z to be determined from mass spectrum |
| TMS-HVA-d5 (Quantifier) | Specific m/z to be determined from mass spectrum |
Note on Selected Ions: The specific mass-to-charge ratios (m/z) for the di-trimethylsilyl derivatives of HVA and HVA-d5 need to be determined by analyzing the mass spectrum of the derivatized standards. The most abundant and specific ions should be chosen for quantification (quantifier) and confirmation (qualifier).
Quantitative Data
The following tables summarize typical quantitative performance data for the GC-MS analysis of Homovanillic acid using a deuterated internal standard. These values are compiled from various sources and should be validated for each specific laboratory method.
Table 1: Calibration Curve and Linearity
| Analyte | Internal Standard | Calibration Range | Linearity (R²) |
| Homovanillic Acid | This compound | 5 - 100 ng/µg creatinine[2] | > 0.99 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Homovanillic Acid | 4.0 pg[2] | To be determined by validation |
Table 3: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Homovanillic Acid | Low QC | < 15% | < 15% | 85 - 115% |
| Mid QC | < 15% | < 15% | 85 - 115% | |
| High QC | < 15% | < 15% | 85 - 115% |
Note on Quantitative Data: The values presented in these tables are indicative and should be established through in-house method validation studies.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of Homovanillic acid using a deuterated internal standard.
Caption: Experimental workflow for GC-MS analysis of HVA.
Dopamine Metabolism Signaling Pathway
Homovanillic acid is a key metabolite in the dopamine metabolic pathway. The following diagram illustrates this biochemical relationship.
Caption: Simplified dopamine metabolism pathway leading to HVA.
References
- 1. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Homovanillic acid-d5 in Parkinson's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. This neuronal loss leads to a deficiency in the neurotransmitter dopamine, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. Homovanillic acid (HVA) is the major final metabolite of dopamine. Its concentration in cerebrospinal fluid (CSF) is considered a key biomarker that reflects the state of the dopaminergic system in the brain. Accurate and precise quantification of HVA in biological matrices is therefore crucial for PD research, including understanding disease progression, monitoring therapeutic interventions, and identifying potential biomarkers.
Homovanillic acid-d5 (HVA-d5) is a stable isotope-labeled form of HVA. Due to its chemical and physical similarity to endogenous HVA, HVA-d5 is an ideal internal standard for quantitative analysis by mass spectrometry. The use of HVA-d5 in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is considered the gold standard for HVA quantification. This method allows for the correction of variability introduced during sample preparation and analysis, thereby ensuring high accuracy and precision.
These application notes provide detailed protocols and data on the use of HVA-d5 in PD research, focusing on the analysis of HVA in human cerebrospinal fluid.
Key Applications in Parkinson's Disease Research
The primary application of this compound in Parkinson's disease research is as an internal standard for the accurate and precise quantification of HVA levels in biological fluids, most notably cerebrospinal fluid (CSF).
-
Biomarker of Dopaminergic Degeneration: CSF levels of HVA are correlated with the degree of dopaminergic neuron loss. Lower levels of HVA in the CSF are often observed in individuals with Parkinson's disease compared to healthy controls, reflecting the reduced dopamine turnover in the brain.[1]
-
Monitoring Disease Progression: Longitudinal studies have shown that CSF HVA levels can change over the course of the disease, potentially serving as a biomarker to track disease progression.[2]
-
Evaluating Therapeutic Efficacy: The quantification of HVA is used to assess the pharmacodynamic effects of drugs targeting the dopaminergic system. Changes in HVA levels can indicate a therapeutic response to treatments like levodopa or other dopamine agonists.
-
Understanding Dopamine Metabolism: The precise measurement of HVA, facilitated by the use of HVA-d5, allows researchers to study the intricate details of dopamine metabolism and how it is altered in Parkinson's disease.
Data Presentation
The following tables summarize quantitative data from studies utilizing LC-MS/MS for the analysis of HVA in cerebrospinal fluid, often employing stable isotope-labeled internal standards like HVA-d5 for accurate quantification.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for HVA in Human CSF
| Parameter | Value | Reference |
| Linearity Range | 68.62–2745.0 nmoles/l | [3] |
| Lower Limit of Quantification (LLOQ) | 68.62 nmoles/l | [3] |
| Inter-assay Precision (%CV) | 5.6% - 13.5% | [3] |
| Intra-assay Precision (%CV) | 5.6% at 653.8 nmoles/l | [3] |
| Analytical Method | HPLC with Electrochemical Detection | [3] |
Note: While this study used HPLC-ECD, the performance characteristics are relevant for quantitative biomarker assays and highlight the expected precision.
Table 2: Representative CSF HVA Concentrations in Parkinson's Disease Patients and Healthy Controls
| Analyte | Patient Group | Mean Concentration (nmol/L) ± SD | Study |
| Homovanillic Acid (HVA) | Parkinson's Disease | 155.4 ± 63.3 | DeNoPa Cohort[1] |
| Healthy Controls | 185.7 ± 69.9 | DeNoPa Cohort[1] | |
| Homovanillic Acid (HVA) | Parkinson's Disease | 181.8 ± 77.4 | PPMI Cohort[1] |
| Healthy Controls | 224.2 ± 81.3 | PPMI Cohort[1] |
Experimental Protocols
Protocol 1: Quantification of Homovanillic Acid in Human Cerebrospinal Fluid (CSF) by LC-MS/MS using HVA-d5 Internal Standard
This protocol describes a method for the accurate quantification of HVA in human CSF samples using stable isotope dilution LC-MS/MS with HVA-d5 as the internal standard.
1. Materials and Reagents
-
Homovanillic acid (HVA) standard
-
This compound (HVA-d5)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human CSF samples (stored at -80°C)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standards and Internal Standard Solution
-
HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.
-
HVA Working Standards: Prepare a series of working standards by serial dilution of the HVA stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v) to create a calibration curve (e.g., 1-1000 ng/mL).
-
HVA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-d5 in methanol.
-
HVA-d5 IS Working Solution (e.g., 100 ng/mL): Dilute the HVA-d5 stock solution with the same solvent used for the working standards. The optimal concentration of the internal standard should be determined during method development.
3. Sample Preparation
-
Thaw frozen CSF samples on ice.
-
Vortex the samples gently.
-
In a microcentrifuge tube, add 50 µL of CSF sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of the HVA-d5 internal standard working solution to each tube.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is often used for HVA analysis.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HVA: Precursor ion (m/z) 181.1 -> Product ion (m/z) 137.1 (quantifier), 121.1 (qualifier)
-
HVA-d5: Precursor ion (m/z) 186.1 -> Product ion (m/z) 142.1
-
Note: These transitions should be optimized for the specific instrument used.
-
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
5. Data Analysis
-
Integrate the peak areas for the HVA and HVA-d5 MRM transitions.
-
Calculate the ratio of the HVA peak area to the HVA-d5 peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the HVA standards.
-
Determine the concentration of HVA in the CSF samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, leading to the formation of Homovanillic acid.
Caption: Simplified dopamine metabolism pathway.
Experimental Workflow for HVA Quantification in CSF
This diagram outlines the key steps in the quantification of HVA in CSF samples using LC-MS/MS with HVA-d5 as an internal standard.
Caption: Experimental workflow for HVA analysis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of HVA in cerebrospinal fluid. This analytical approach is indispensable for Parkinson's disease research, enabling reliable measurement of a key biomarker of dopaminergic function. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working to advance our understanding and treatment of Parkinson's disease.
References
- 1. Preparation of Human Cerebrospinal Fluid for Proteomics Biomarker Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Dopamine Turnover with Homovanillic Acid-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine (DA) is a critical neurotransmitter involved in motor control, motivation, reward, and various cognitive functions.[1] Assessing the rate of its synthesis, release, and metabolism—collectively known as dopamine turnover—is essential for understanding both normal brain function and the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][3] A direct and reliable method to assess dopamine activity is to measure the concentration of its major metabolite, Homovanillic acid (HVA).[4][5] The ratio of HVA to DA provides an index of dopamine turnover.[6]
This application note details a robust and highly specific method for the quantitative analysis of HVA in biological samples, particularly brain tissue, using stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Homovanillic acid-d5 (HVA-d5) as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[7][8]
Dopamine Metabolic Pathway
Dopamine is metabolized into HVA through a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][5] The primary metabolic pathways result in the formation of HVA, which is then excreted.[9] Measuring HVA levels in cerebrospinal fluid (CSF), plasma, or brain tissue provides a reliable indication of central dopamine activity.[4][10]
Experimental Protocols
Protocol 1: Brain Tissue Sample Preparation
This protocol outlines the steps for extracting HVA from brain tissue for LC-MS/MS analysis. Proper sample handling and preparation are critical for accurate quantification.[11]
Materials:
-
Brain tissue (e.g., striatum, nucleus accumbens)[6]
-
Homogenization Buffer: Ice-cold 0.2% formic acid in water
-
Precipitation Solution: Ice-cold acetonitrile (ACN)
-
Internal Standard Spiking Solution: this compound (HVA-d5) in methanol
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge (capable of 4°C and >12,000 x g)
Methodology:
-
Tissue Collection & Weighing: Excise brain tissue rapidly and freeze immediately in liquid nitrogen. Store at -80°C until use. Before homogenization, weigh the frozen tissue sample (typically 50-100 mg).
-
Homogenization:
-
Place the weighed tissue in a 2 mL microcentrifuge tube containing homogenization buffer (e.g., 500 µL for 50 mg of tissue).
-
Add the internal standard, HVA-d5, to each sample at a known concentration.
-
Homogenize the tissue on ice until no visible tissue fragments remain.[11]
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile to the tissue homogenate (e.g., 1.5 mL ACN for 500 µL of homogenate).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains HVA and HVA-d5, without disturbing the protein pellet.
-
Transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.2% formic acid in water).
-
Vortex briefly and centrifuge one final time to pellet any remaining particulates.
-
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol uses a reverse-phase liquid chromatography column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12]
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
HVA and HVA-d5 analytical standards for calibration curve
Methodology Workflow:
Data Presentation
Quantitative analysis is achieved by generating a calibration curve from the peak area ratio of the analyte (HVA) to the internal standard (HVA-d5) versus the concentration of the standards.
Table 1: Example LC-MS/MS Parameters
The following table provides typical parameters for the simultaneous detection of HVA and its deuterated internal standard. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Monitored Transition | HVA: Q1: 181.1 -> Q3: 137.1 (Quantifier) |
| HVA-d5: Q1: 186.1 -> Q3: 142.1 (Internal Standard) | |
| Collision Energy | Optimized for specific instrument (e.g., 10-15 eV) |
| Dwell Time | 100 ms |
Table 2: Example Dopamine Turnover in Human Brain Regions
Measuring both dopamine and HVA allows for the calculation of the HVA/DA ratio, an index of dopamine turnover. The data below is adapted from studies on human brain tissue to illustrate typical concentrations and turnover rates.[6]
| Brain Region | Dopamine (DA) (ng/mg) | Homovanillic Acid (HVA) (ng/mg) | HVA/DA Ratio (Turnover Index) |
| Nucleus Accumbens | 2.49 | 7.44 | 3.64 |
| Caudate | 2.39 | 3.61 | 1.80 |
| Putamen | 3.00 | 6.54 | 2.53 |
Data adapted from Mackay et al. The table demonstrates significant regional differences in dopamine turnover within the human brain.[6]
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Homovanillic acid measurement in clinical research: a review of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 6. Dopamine and homovanillic acid concentrations in striatal and limbic regions of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid homovanillic acid and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Homovanillic Acid-d5 Stock Solutions: An Application Note and Protocol
Introduction
Homovanillic acid-d5 (HVA-d5) is the deuterium-labeled form of homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine. Due to its isotopic labeling, HVA-d5 serves as an ideal internal standard for the accurate quantification of endogenous HVA in various biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of analytical results. This application note provides a detailed protocol for the preparation of HVA-d5 stock solutions for use in research, clinical diagnostics, and drug development.
Data Presentation: Solubility and Storage
Accurate preparation of stock solutions begins with an understanding of the analyte's solubility and stability. The following table summarizes the key quantitative data for this compound.
| Parameter | Solvent | Solubility | Storage Temperature | Stability |
| Solubility | DMSO | ≥ 100 mg/mL[1] | Room Temperature | See below |
| Water | 8.33 mg/mL (requires sonication)[1] | |||
| DMF | 30 mg/mL[3] | |||
| Ethanol | 10 mg/mL[3] | |||
| Storage of Stock Solution | -20°C | - | 1 month (sealed, protected from light and moisture)[1] | |
| -80°C | - | 6 months (sealed, protected from light and moisture)[1] | ||
| Storage of Neat Compound | -20°C | - | ≥ 4 years[3][4] | |
| 2-8°C | - | Varies by supplier[5] |
Experimental Protocol: Preparation of a 1 mg/mL HVA-d5 Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in methanol, a common solvent for analytical standards.
Materials:
-
This compound (purity >95%)
-
Methanol (LC-MS grade or equivalent)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended for aqueous solutions)
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of HVA-d5 using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg of the compound.
-
Dissolution: Carefully transfer the weighed HVA-d5 into the volumetric flask. Add a small amount of methanol (approximately half the final volume) to dissolve the solid.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution of the HVA-d5. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, add methanol to the volumetric flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials to protect it from light. It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for HVA-d5 stock solution preparation.
Signaling Pathway Context
Homovanillic acid is a downstream metabolite of dopamine, a critical neurotransmitter. The accurate measurement of HVA, facilitated by the use of HVA-d5 as an internal standard, is essential for studying the dopamine pathway in various neurological and psychiatric conditions.
Caption: Dopamine metabolism and HVA-d5's role.
Conclusion
This application note provides a standardized protocol for the preparation of this compound stock solutions. Adherence to these guidelines for solubility, storage, and handling will ensure the integrity and accuracy of the internal standard, leading to reliable quantification of homovanillic acid in research and clinical applications.
References
Application Note and Protocol: Solid-Phase Extraction of Homovanillic Acid-d5
This document provides a comprehensive protocol for the solid-phase extraction (SPE) of Homovanillic acid-d5 (HVA-d5) from biological matrices. HVA-d5 is a deuterated stable isotope-labeled internal standard for Homovanillic acid (HVA), a key metabolite of dopamine. Accurate quantification of HVA is crucial for the diagnosis and monitoring of several metabolic disorders. This protocol is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.
Introduction
Solid-phase extraction is a widely used sample preparation technique to isolate and concentrate analytes from complex matrices such as plasma and urine. For the analysis of Homovanillic acid, a robust sample cleanup is essential to minimize matrix effects and ensure accurate quantification. This protocol details an SPE method that can be adapted for both plasma and urine samples, providing a clean extract suitable for sensitive LC-MS/MS analysis. While some methods employ a "dilute-and-shoot" approach for urine, SPE offers superior cleanup, which is often necessary for achieving lower limits of quantification and for the analysis of more complex matrices like plasma.[1][2]
Experimental Protocol
This protocol is based on a strong anion exchange (SAX) SPE methodology, which is effective for the extraction of acidic compounds like HVA.[3][4]
2.1. Materials and Reagents
-
SPE Cartridges: Strong Anion Exchange (SAX), 100 mg, 1 mL
-
This compound (HVA-d5) standard
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
-
Ammonium Hydroxide, ACS grade
-
Biological Matrix: Human Plasma or Urine
2.2. Sample Pre-treatment
Proper sample pre-treatment is critical to ensure optimal retention of the analyte on the SPE sorbent.[5]
-
Plasma: To 1 mL of plasma, add the appropriate amount of HVA-d5 internal standard solution. Precipitate proteins by adding 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for loading onto the SPE cartridge.
-
Urine: To 1 mL of urine, add the appropriate amount of HVA-d5 internal standard solution.[6] Dilute the sample with 1 mL of HPLC grade water to reduce matrix viscosity.
2.3. Solid-Phase Extraction Procedure
The following steps outline the SPE procedure for the extraction of HVA-d5.
-
Conditioning: Condition the SAX cartridge by passing 1 mL of methanol through the sorbent. This step solvates the functional groups of the sorbent.[7]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of HPLC grade water. This prepares the sorbent for the aqueous sample.[7]
-
Sample Loading: Load the pre-treated sample supernatant (from plasma) or diluted urine onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of HPLC grade water to remove any unbound, polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the HVA-d5 from the cartridge by passing 1 mL of a solution of 2% formic acid in methanol. The acidic modifier neutralizes the charge interaction between the analyte and the SAX sorbent, allowing for its release. Collect the eluate.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Quantitative Data
The following table summarizes typical performance data for the analysis of the non-deuterated Homovanillic acid using SPE followed by LC-MS/MS. Similar performance is expected for HVA-d5 as an internal standard.
| Parameter | Matrix | Value | Reference |
| Extraction Recovery | Plasma | ~98.0% | [3][4] |
| Urine | 92.0% - 105% | [6] | |
| Limit of Quantification (LOQ) | Plasma | 0.2 ng/mL | [3][4] |
| Limit of Detection (LOD) | Plasma | 0.1 ng/mL | [3][4] |
| Linearity Range | Plasma | 0.2 - 25.0 ng/mL | [3][4] |
| Urine | 0.52 - 16.7 mg/L | [6] | |
| Inter-assay CV | Urine | 0.3% - 11.4% | [6] |
| Intra-assay CV | Urine | 0.3% - 11.4% | [6] |
Experimental Workflow Diagram
The following diagram illustrates the solid-phase extraction workflow for HVA-d5.
Caption: Workflow diagram of the solid-phase extraction protocol for HVA-d5.
References
- 1. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure [scienceon.kisti.re.kr]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note: High-Throughput Analysis of Urinary Homovanillic Acid and Vanillylmandelic Acid using Homovanillic Acid-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in human urine. The method utilizes Homovanillic acid-d5 (HVA-d5) as an internal standard (IS) for accurate and precise measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This assay is intended for clinical research applications, particularly in the study of neuroblastoma and other disorders of catecholamine metabolism. The simple "dilute-and-shoot" sample preparation protocol and rapid chromatographic analysis make it suitable for high-throughput laboratories.
Introduction
Homovanillic acid (HVA) is a major metabolite of the neurotransmitter dopamine, while Vanillylmandelic acid (VMA) is a key metabolite of norepinephrine and epinephrine.[1] Elevated levels of urinary HVA and VMA are well-established biomarkers for the diagnosis and monitoring of neuroblastoma, a common pediatric cancer.[1][2] Accurate and reliable quantification of these metabolites is crucial for clinical research and drug development in this area.
Isotope dilution LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high specificity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response. HVA-d5 is an ideal internal standard for HVA analysis as it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] This application note provides a detailed protocol for the analysis of urinary HVA and VMA using HVA-d5 as an internal standard with an LC-MS/MS platform.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to each urine sample, calibrator, and quality control sample. The samples then undergo a simple dilution step before being injected into an LC-MS/MS system. The analytes (HVA and VMA) and the internal standard (HVA-d5) are chromatographically separated and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of each analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample. This normalization corrects for potential variability during the analytical process, leading to highly reliable and reproducible results.
Dopamine Metabolism Pathway
Caption: Metabolic pathway of dopamine to Homovanillic Acid (HVA).
Experimental Protocols
Reagents and Materials
-
Homovanillic Acid (HVA) reference standard
-
Vanillylmandelic Acid (VMA) reference standard
-
This compound (HVA-d5) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human urine for calibrators and quality controls
Preparation of Stock Solutions, Calibrators, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve HVA, VMA, and HVA-d5 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solution (10 µg/mL):
-
Prepare a combined working standard solution of HVA and VMA at a concentration of 10 µg/mL by diluting the stock solutions with methanol/water (50:50, v/v).
-
-
Internal Standard Working Solution (1 µg/mL):
-
Prepare a working solution of HVA-d5 at a concentration of 1 µg/mL by diluting the stock solution with methanol/water (50:50, v/v).
-
-
Calibrators and Quality Controls (QCs):
-
Prepare a series of calibrators by spiking drug-free human urine with the working standard solution to achieve the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Prepare at least three levels of QCs (low, medium, and high) in the same manner.
-
Sample Preparation
The sample preparation is a simple "dilute-and-shoot" procedure:
-
To 50 µL of urine sample, calibrator, or QC in a microcentrifuge tube, add 100 µL of the internal standard working solution (containing HVA-d5).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and may require optimization for different instrument platforms.
Liquid Chromatography
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A typical gradient starts at a low percentage of Mobile Phase B, increases linearly, and then returns to initial conditions for re-equilibration. A representative gradient is shown in the table below. |
Representative Chromatographic Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | The specific precursor and product ion transitions for HVA, VMA, and HVA-d5 need to be optimized. Representative transitions are provided below. |
| Ion Source Parameters | Optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows). |
Representative MRM Transitions (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| HVA | 181.1 | 137.1 | 15 |
| VMA | 197.1 | 153.1 | 12 |
| HVA-d5 (IS) | 186.1 | 142.1 | 15 |
Data Analysis and Quantitative Results
The data is acquired and processed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used. The concentrations of HVA and VMA in the urine samples are then determined from the calibration curve.
The following tables summarize the quantitative performance data from published methods utilizing deuterated internal standards for HVA and VMA analysis.[1][3]
Table 1: Method Validation Parameters
| Parameter | HVA | VMA |
| Linearity Range (µmol/L) | 4.61 - 830 | 4.44 - 800 |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 0.25 - 4.61 | 0.25 - 4.44 |
| Intra-day Precision (%CV) | < 8% | < 6% |
| Inter-day Precision (%CV) | < 7% | < 7% |
| Recovery (%) | 86 - 100 | 85 - 109 |
Table 2: Representative Quality Control Performance
| QC Level | Analyte | Target Concentration (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | HVA | 14.8 | 7 | 7 |
| High | HVA | 349 | 8 | 3 |
| Low | VMA | 12.3 | 5 | 2 |
| High | VMA | 317 | 6 | 7 |
Data in tables are compiled from published literature and are for illustrative purposes.[1][3] Actual performance may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow
Caption: Experimental workflow for the analysis of urinary HVA and VMA.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a highly sensitive, specific, and reliable approach for the quantification of urinary HVA and VMA. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput clinical research applications. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for meaningful research in the study of neuroblastoma and other catecholamine-related disorders.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Homovanillic acid-d5
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape, specifically focusing on Homovanillic acid-d5 (HVA-d5) analysis. The following question-and-answer format directly addresses common issues encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, such as tailing, for this compound?
Poor peak shape, particularly peak tailing, for acidic compounds like this compound is often a result of several factors interacting within the chromatographic system. The most common causes include:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the stationary phase are a primary cause of peak tailing. For silica-based reversed-phase columns, residual silanol groups on the silica surface can interact with acidic compounds, leading to delayed elution and asymmetrical peaks.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.[4][5][6] If the mobile phase pH is close to the pKa of Homovanillic acid (approximately 4.35), both the ionized and non-ionized forms of the molecule will be present, which can lead to split or tailing peaks.[4][7]
-
Column Issues: Column degradation, contamination from sample matrix, or physical damage to the column bed can all contribute to poor peak shape.[2][3] Overloading the column with too much sample can also lead to peak distortion.[2][8]
-
System and Instrumental Effects: Issues outside of the column, known as extra-column effects, can also cause peak broadening and tailing. These include excessive tubing length, large detector cell volumes, or poorly made connections that create dead volume.[2][3]
-
Sample and Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause band broadening and distorted peaks.[2][8]
Troubleshooting Guide
Problem: My this compound peak is tailing.
This is a common issue for acidic analytes. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for poor peak shape of this compound.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak shape of Homovanillic acid (and its deuterated form, HVA-d5), which has a pKa of approximately 4.35.[7]
| Mobile Phase pH | Expected Analyte State | Expected Peak Shape | Rationale |
| < 2.5 | Predominantly Non-ionized | Symmetrical | Ion suppression minimizes secondary interactions with the stationary phase.[4][9] |
| 2.5 - 4.0 | Partially Ionized | Moderate Tailing Possible | As the pH approaches the pKa, a mix of ionized and non-ionized forms can lead to peak distortion.[4] |
| 4.0 - 5.0 | Significantly Ionized | Significant Tailing Likely | At or near the pKa, the presence of both species often results in poor peak shape.[4][7] |
| > 5.0 | Predominantly Ionized | Tailing or Symmetrical (with appropriate column) | While ionized, peak shape can be improved with specialized columns that minimize silanol interactions.[10] |
Experimental Protocols
Recommended LC-MS/MS Method for this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation (Dilute-and-Shoot)
This method is often suitable for urine samples.[11][12]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any particulates.
-
Transfer a known volume of the supernatant to a clean tube.
-
Add an equal volume of internal standard working solution (containing this compound).
-
Dilute the mixture with the initial mobile phase (e.g., 1:10 v/v).
-
Vortex and transfer to an autosampler vial.
2. Liquid Chromatography (LC) Conditions
-
Column: A high-quality C18 or a PFP (Pentafluorophenyl) column is recommended. A column with low silanol activity or one that is well end-capped is preferable to reduce peak tailing.[8][10]
-
Mobile Phase A: 0.1-0.2% Formic acid in water. This will ensure a low pH to keep the this compound in its protonated, non-ionized form.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and wash the column.
-
Flow Rate: Dependent on column dimensions, typically 0.3-0.6 mL/min for a standard analytical column.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for acidic compounds.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Homovanillic acid and this compound should be monitored for quantification and confirmation. These will need to be optimized on your specific mass spectrometer.
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages to achieve the best signal-to-noise ratio for your analyte.
Logical Relationship of Troubleshooting Steps
The following diagram illustrates the logical progression when diagnosing peak shape issues, starting from the most common and easiest to address factors.
Caption: Logical flow for troubleshooting chromatography issues.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sample Preparation for Homovanillic Acid-d5
Welcome to the technical support center for optimizing the recovery of Homovanillic acid-d5 (HVA-d5) during sample preparation. Homovanillic acid (HVA) is a primary metabolite of dopamine, and its measurement is crucial for diagnosing certain diseases and for neuroscience research.[1] HVA-d5 is the deuterated stable isotope-labeled internal standard used for accurate quantification of HVA by mass spectrometry.[2][3]
This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with HVA-d5 recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound (HVA-d5) is a stable isotope-labeled version of Homovanillic acid (HVA), the major final metabolite of dopamine.[1][2] In quantitative bioanalysis, HVA-d5 is added to biological samples as an internal standard (IS).[3] An ideal IS behaves identically to the analyte (in this case, HVA) during sample extraction, cleanup, and analysis. Consistent and high recovery of the IS is critical because it is used to correct for any analyte loss during the sample preparation process and to account for matrix effects in the mass spectrometer. Low or inconsistent recovery of HVA-d5 can lead to inaccurate and unreliable quantification of HVA.
Q2: What is the key chemical property of HVA-d5 that influences its extraction?
A2: The most critical chemical property of HVA-d5 is its acidic nature, which is due to the carboxylic acid group in its structure. The pKa of this group is approximately 3.74.[4] This means that the charge of the molecule is highly dependent on the pH of the solution.
-
At a pH below 3.74 , the carboxylic acid group is protonated (-COOH), making the molecule neutral and more soluble in organic solvents.
-
At a pH above 3.74 , the group is deprotonated (-COO⁻), making the molecule negatively charged (anionic) and more soluble in aqueous solutions. Manipulating the pH is therefore a fundamental strategy for controlling its extraction and retention in both liquid-liquid and solid-phase extraction.[5][6]
Q3: What are the most common causes of poor HVA-d5 recovery?
A3: The most common causes are related to the chosen sample preparation technique and include:
-
Incorrect pH: Failure to properly adjust the sample pH to control the ionization state of HVA-d5 is a primary reason for low recovery in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6]
-
Inappropriate Solvent/Sorbent Selection: Using an extraction solvent with the wrong polarity in LLE or an incorrect sorbent type in SPE will lead to poor retention or elution.
-
Matrix Effects: Components in complex biological samples like urine or plasma can interfere with the extraction process or suppress the instrument signal.[7][8]
-
Incomplete Elution: The elution solvent may not be strong enough to release the HVA-d5 from the SPE sorbent.
-
Analyte Adsorption: HVA-d5 may adsorb to precipitated proteins or plasticware during the procedure.
Troubleshooting Guides
This section provides detailed troubleshooting for the three most common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Problem: Low Recovery in Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. For HVA-d5, the key is to neutralize it for extraction into the organic phase.
Troubleshooting Logic for LLE
References
- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Homovanillic acid-d5
Welcome to the technical support center for the analysis of Homovanillic acid-d5 (HVA-d5). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Homovanillic acid (HVA) using its deuterated internal standard, HVA-d5.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for HVA and/or HVA-d5
Potential Causes:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic retention of HVA.
-
Injection Solvent Mismatch: A significant difference in solvent strength between the sample and the mobile phase.
-
Column Degradation: Loss of stationary phase due to extreme pH or temperature.
Troubleshooting Steps:
-
Column Wash: Flush the column with a strong solvent (e.g., isopropanol or methanol) to remove contaminants.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure consistent ionization of HVA. A slightly acidic mobile phase is often used.
-
Match Injection Solvent: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
-
Column Replacement: If the above steps do not resolve the issue, the column may be degraded and require replacement.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Causes:
-
Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples can lead to differing degrees of ion suppression or enhancement.
-
Sample Preparation Inconsistency: Variations in extraction efficiency during sample preparation.
-
Instrument Instability: Fluctuations in the LC or MS system performance.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure that the sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is robust and consistently applied.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.
-
System Suitability Tests: Inject a standard solution at the beginning and throughout the analytical run to monitor the stability of the LC-MS/MS system.
-
Internal Standard Monitoring: Closely monitor the peak area of HVA-d5. A stable internal standard signal suggests that the variability is likely due to the analyte itself or inconsistent matrix effects that do not equally affect the analyte and the internal standard.
Issue 3: Significant Ion Suppression or Enhancement
Potential Causes:
-
Co-elution with Matrix Components: Endogenous compounds in the sample matrix (e.g., salts, phospholipids) can co-elute with HVA and HVA-d5, competing for ionization in the MS source.
-
Suboptimal Ion Source Parameters: Ion source settings such as temperature, gas flows, and voltages may not be optimal for HVA ionization in the presence of the sample matrix.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate HVA and HVA-d5 from interfering matrix components.
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove a larger portion of the matrix components prior to injection.[1][2]
-
Ion Source Optimization: Systematically adjust ion source parameters while infusing a solution of HVA and HVA-d5 to find the settings that maximize signal and minimize suppression.
-
Dilution: A simple "dilute-and-shoot" approach can be effective in reducing matrix effects, although it may compromise sensitivity.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why am I observing a shift in retention time between Homovanillic acid (HVA) and HVA-d5?
A1: A slight retention time shift between an analyte and its deuterated internal standard can sometimes occur due to the "isotope effect." This is more pronounced with a higher degree of deuteration. While usually minor, a significant shift can lead to differential matrix effects where the analyte and internal standard are not exposed to the same co-eluting interferences. If this is impacting your results, optimizing the chromatography to achieve co-elution is recommended.
Q2: Can I use a "dilute-and-shoot" method for HVA analysis in urine?
A2: Yes, a "dilute-and-shoot" method, where the urine sample is simply diluted with a solution containing the deuterated internal standard, has been successfully validated for the analysis of HVA.[3][4][5] This method is fast and minimizes sample preparation steps. One study reported negligible matrix effects with recoveries greater than 90% using this approach.[3]
Q3: What are acceptable levels of matrix effect for HVA analysis?
A3: The acceptable level of matrix effect can vary depending on the regulatory guidelines being followed. However, with the use of a deuterated internal standard like HVA-d5, the impact of matrix effects can be significantly compensated. One study reported that although an ion suppression effect was observed, the matrix effect bias with internal standard normalization was acceptable, with values ranging from 93.0% to 112.0% for HVA.[4] Another study that spiked analytes into both a clean solvent and a blank urine matrix found that the peak area ratios between the two were between 91% and 93%, indicating some signal suppression that can be corrected with an internal standard.
Q4: What are the key validation parameters to assess for an LC-MS/MS method for HVA?
A4: Key validation parameters include linearity, lower limit of detection (LOD), lower limit of quantification (LLOQ), precision (intra- and inter-assay), accuracy, extraction recovery, carryover, and matrix effect.[4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and method validation parameters for the analysis of Homovanillic acid from published studies.
Table 1: Matrix Effect Evaluation
| Study Reference | Sample Matrix | Method of Evaluation | Matrix Effect Observation |
| [4] | Urine | Post-extraction spike with IS normalization | Bias of 93.0% to 112.0% for HVA |
| Urine | Comparison of analyte response in solvent vs. blank urine | Peak area ratios of 91% to 93% | |
| [3] | Urine | Recovery | Recoveries >90% |
Table 2: LC-MS/MS Method Validation Parameters for HVA
| Parameter | Reported Value | Study Reference |
| Linearity (r²) | >0.999 | [3] |
| LLOQ | 0.4 µM | [3] |
| Intra-assay CV | 3.7% (low concentration), 2.5% (high concentration) | [4][7] |
| Inter-assay CV | 3.9% (low concentration), 3.6% (high concentration) | [4][7] |
| Accuracy (Bias) | -9.1% to 11.3% | [4][7] |
| Extraction Recovery | 97.0% to 107.0% | [4] |
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Sample Preparation for Urine Analysis
This protocol is adapted from a validated method for the rapid analysis of HVA in urine.[3]
Materials:
-
Urine sample
-
HVA-d5 internal standard solution
-
Dilution solution (e.g., mobile phase or a weak organic solvent)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Allow urine samples to thaw to room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add a specific volume of the urine sample (e.g., 50 µL).
-
Add a specific volume of the HVA-d5 internal standard solution to achieve the desired final concentration.
-
Add a larger volume of the dilution solution (e.g., 950 µL) to bring the total volume to 1 mL.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Analysis
This protocol is based on a common extraction method used for acidic compounds like HVA.
Materials:
-
Urine sample
-
HVA-d5 internal standard solution
-
Acid (e.g., HCl) to acidify the sample
-
Extraction solvent (e.g., Ethyl Acetate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Add a specific volume of urine (e.g., 1 mL) to a glass tube.
-
Add the HVA-d5 internal standard.
-
Acidify the urine sample to a pH of approximately 2-3 by adding a small amount of acid.
-
Add a specific volume of the extraction solvent (e.g., 3 mL of Ethyl Acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Visualizations
Caption: Troubleshooting decision tree for HVA/HVA-d5 analysis.
Caption: Comparison of sample preparation workflows for HVA analysis.
References
- 1. agilent.com [agilent.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Navigating the Stability of Homovanillic acid-d5: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Homovanillic acid-d5 (HVA-d5). This resource is designed to provide you with comprehensive information, troubleshooting guidance, and frequently asked questions regarding the stability of HVA-d5 in various laboratory solvents. Ensuring the integrity of your HVA-d5 solutions is paramount for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. When in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always refer to the manufacturer's instructions for specific lot recommendations.
Q2: I left my HVA-d5 solution at room temperature on the bench. Is it still usable?
A: The stability of HVA-d5 at room temperature is solvent-dependent and not ideal for extended periods. While short-term exposure during sample preparation may be acceptable, prolonged storage at room temperature can lead to degradation. It is advisable to prepare fresh solutions or run a quality control check if the solution has been at room temperature for an extended time. For instance, studies on the non-deuterated form, Homovanillic acid (HVA), in urine have shown that storage at room temperature can result in sample degradation.[2]
Q3: How many times can I freeze and thaw my HVA-d5 stock solution?
A: Repeated freeze-thaw cycles can potentially compromise the stability of HVA-d5 in some solvents. While some studies on a diverse set of compounds in DMSO have shown no significant loss after 11 to 25 freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[3][4] If you must subject your solution to multiple freeze-thaw cycles, it is recommended to validate its stability under your specific conditions.
Q4: I observe precipitation in my HVA-d5 solution after thawing. What should I do?
A: Precipitation upon thawing can occur, especially in aqueous solutions or if the concentration exceeds the solubility limit at a lower temperature. Gently warm the solution and vortex or sonicate to redissolve the compound completely before use. Ensure the solution is clear before making any dilutions. If precipitation persists, it might indicate solubility issues or potential degradation.
Q5: Can I use water as a solvent for my HVA-d5 stock solution?
A: While HVA-d5 is soluble in water, it is generally recommended to prepare stock solutions in organic solvents like DMSO or methanol for better long-term stability. If you need to use an aqueous solution, it is advisable to prepare it fresh and use it on the same day. For aqueous stock solutions, filtration through a 0.22 µm filter is also recommended.[1] Acidifying aqueous solutions to a pH of 2-3 with hydrochloric acid can improve the long-term stability of HVA, especially when stored at -80°C.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or poor analytical results (e.g., peak area variation, unexpected peaks) | Degradation of HVA-d5 in solution. | Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution. Verify the storage conditions (temperature, light exposure) of your solutions. |
| Contamination of the solvent or solution. | Use fresh, high-purity solvents for solution preparation. Ensure all labware is clean and free of contaminants. | |
| Improper instrument calibration. | Calibrate your analytical instrument (e.g., LC-MS/MS, HPLC) according to the manufacturer's protocol. | |
| Precipitation in the solution | Exceeded solubility limit at the storage temperature. | Gently warm and vortex/sonicate the solution to redissolve the compound. Consider preparing a more dilute stock solution. |
| Solvent evaporation. | Ensure vials are tightly sealed to prevent solvent evaporation, especially during long-term storage. | |
| Change in solution color | Potential degradation or oxidation of HVA-d5. | Discard the solution and prepare a fresh one. Catecholamine metabolites can be susceptible to oxidation. |
Stability Data Summary
While comprehensive quantitative stability data for this compound in various organic solvents is not extensively published, the following table summarizes general stability information based on available data for HVA and related compounds. It is crucial to note that stability can be influenced by factors such as solvent purity, pH, and the presence of other substances.
| Solvent/Matrix | Storage Temperature | Duration | Stability Notes |
| Unspecified Organic Solvent | -80°C | 6 months | General recommendation from a supplier.[1] |
| -20°C | 1 month | General recommendation from a supplier.[1] | |
| DMSO | 4°C | 2 years | A study on diverse compounds in DMSO/water (90/10) showed 85% were stable. |
| Acidified Urine (pH 2-3) | -80°C | Long-term | Acidification is crucial for stability.[5] |
| Refrigerated Urine | 4°C | Up to 7 days | Acceptable for both acidified and non-acidified samples. |
| Dried Urine on Filter Paper | 4°C or lower | Up to 2 years | Stable under these conditions.[2] |
| Room Temperature | Not specified | Degradation observed.[2] |
Experimental Protocols
Protocol for Preparation of HVA-d5 Stock and Working Solutions
This protocol provides a general guideline for preparing HVA-d5 solutions for use in analytical experiments.
Caption: A typical workflow for the preparation of this compound stock and working solutions.
Protocol for a Stability-Indicating LC-MS/MS Method
This protocol outlines a general procedure for assessing the stability of HVA-d5 in a given solvent using a validated LC-MS/MS method.
Caption: A systematic workflow for conducting a stability study of this compound in a specific solvent.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own stability studies and method validations to ensure the accuracy and reliability of your experimental data under your specific laboratory conditions. Always consult the product-specific documentation provided by the manufacturer.
References
- 1. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Common sources of contamination for Homovanillic acid-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Homovanillic acid-d5 (HVA-d5). The following question-and-answer format addresses common sources of contamination and other issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What are the common sources of contamination?
A1: Contamination in your this compound analysis can arise from several sources, broadly categorized as:
-
Synthesis-Related Impurities: Impurities originating from the chemical synthesis process of HVA-d5.
-
Degradation Products: Compounds formed due to the instability of HVA-d5 under certain conditions.
-
Handling and Environmental Contamination: Contaminants introduced during sample preparation, handling, or from the analytical instrumentation itself.
The following sections provide a more detailed breakdown of these sources.
Q2: What specific impurities might be present from the synthesis of this compound?
A2: The synthesis of deuterated compounds like HVA-d5 can introduce specific impurities. The two most common methods for deuteration of aromatic compounds are acid-catalyzed hydrogen-deuterium exchange and palladium-catalyzed C-H activation.
-
Incomplete Deuteration: A primary source of impurity is the presence of incompletely deuterated HVA. HVA-d5 has five deuterium atoms. Incomplete reactions can result in a mixture of HVA with fewer deuterium labels (e.g., HVA-d1, d2, d3, d4). These will have different mass-to-charge ratios (m/z) and may co-elute or have slightly different retention times in liquid chromatography.
-
Synthesis Byproducts:
-
Acid-Catalyzed Exchange: The reaction of phenols in strong acid can lead to side reactions, though specific byproducts for HVA synthesis are not extensively documented in public literature.
-
Palladium-Catalyzed Deuteration: If this method is used, trace amounts of the palladium catalyst and the organic ligands used to direct the deuteration may be present in the final product.
-
Troubleshooting Tip: If you suspect isotopic impurities, high-resolution mass spectrometry can help distinguish between the different deuterated forms of HVA.
Q3: My this compound has been stored for a while, and I am seeing new peaks. Could it be degrading?
A3: Yes, Homovanillic acid is known to be sensitive to storage conditions.
-
Temperature: Studies have shown that Homovanillic acid is stable when stored at 4°C or lower. However, degradation can occur at room temperature. It is crucial to store your HVA-d5 standard at the recommended temperature, typically -20°C, to minimize degradation.
-
pH: The stability of HVA can also be influenced by pH.
Troubleshooting Tip: Always store your HVA-d5 solid and stock solutions at the temperature recommended by the supplier. If you suspect degradation, compare the chromatogram of the suspect sample to a freshly prepared standard.
Q4: I am using high-purity solvents and new vials, but I still see background contamination. What could be the source?
A4: Environmental and handling contamination are common issues in sensitive analytical methods like LC-MS.
-
Plasticizers: Phthalates and other plasticizers can leach from plastic containers, pipette tips, and vial caps.
-
Slip Agents: Amides, such as oleamide, are often used as slip agents in the manufacturing of plastic labware and can appear as contaminants.
-
Solvent and Glassware Contamination: Ions such as sodium and potassium can leach from glassware and form adducts with the analyte, appearing as [M+Na]+ or [M+K]+ in the mass spectrum.
-
General Laboratory Contaminants: Dust, fibers, and residues from cleaning agents can also contribute to background noise.
Troubleshooting Tip: Use high-purity, LC-MS grade solvents and pre-cleaned vials. Rinsing vials and caps with a high-purity solvent before use can help minimize this type of contamination. Running a "blank" injection of your solvent can help identify contaminants originating from your system or solvents.
Quantitative Data Summary
| Contaminant Class | Specific Examples | Expected Observation in Mass Spectrometry (relative to HVA-d5) |
| Isotopic Impurities | HVA-d4, HVA-d3, etc. | Peaks at m/z values 1 to 4 Daltons lower than HVA-d5. |
| Synthesis Byproducts | Residual Palladium, Organic Ligands | Specific m/z values depending on the catalyst and ligands used. |
| Degradation Products | (Undocumented) | Appearance of new peaks, often with lower m/z values. |
| Plasticizers | Phthalates (e.g., DEHP) | Characteristic phthalate ions (e.g., m/z 149). |
| Slip Agents | Oleamide | m/z corresponding to the specific amide. |
| Adducts | Sodium, Potassium | Peaks at [M+Na]+ and [M+K]+. |
Experimental Protocols
Protocol 1: General Troubleshooting for Unexpected Peaks in LC-MS Analysis
-
System Blank: Inject a sample of your mobile phase that has been passed through the entire sample preparation workflow (without the analyte). This will help identify contaminants from solvents, tubing, and the autosampler.
-
Vial Blank: Prepare a sample vial with your final solvent and run it as a sample. This helps to isolate contaminants leaching from the vial or cap.
-
Fresh Standard Preparation: Prepare a fresh dilution of your this compound from the solid material. Compare the chromatogram to your previous analyses to determine if the issue is with the stored stock solution.
-
Column Wash: If contamination is suspected to be on the analytical column, follow the manufacturer's instructions for a thorough column wash.
-
Instrumentation Check: Consult your instrument's troubleshooting guide for potential sources of contamination within the LC and MS systems, such as pump seals or the ion source.
Visualizations
Caption: Logical relationship of potential contamination sources for this compound.
Caption: Experimental workflow for troubleshooting contamination in HVA-d5 analysis.
Addressing ion suppression of Homovanillic acid-d5 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Homovanillic acid-d5 (HVA-d5), with a particular focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for HVA-d5 analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, HVA-d5, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., urine, plasma).[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Even though HVA-d5 is a deuterated internal standard designed to mimic the behavior of the native analyte (Homovanillic acid), significant ion suppression can still lead to inaccurate quantification if the suppression affects the analyte and internal standard differently.
Q2: What are the common causes of ion suppression for HVA-d5?
The primary causes of ion suppression in HVA-d5 analysis are substances present in the biological matrix that co-elute with the analyte and compete for ionization in the mass spectrometer's source. Common interfering substances in urine, a typical matrix for HVA analysis, include salts, urea, and other endogenous metabolites. The choice of sample preparation technique and chromatographic conditions can significantly influence which of these interfering compounds co-elute with HVA-d5.
Q3: How can I determine if my HVA-d5 signal is being suppressed?
A common method to assess ion suppression is through a post-extraction spike experiment.[1] In this procedure, the response of HVA-d5 in a clean solvent is compared to its response when spiked into a blank matrix extract that has undergone the sample preparation process. A lower signal in the matrix extract indicates ion suppression. Another technique is the post-column infusion experiment, where a constant flow of HVA-d5 is introduced into the LC flow after the analytical column. Injection of a blank matrix extract will show a dip in the HVA-d5 signal at retention times where matrix components causing suppression elute.
Troubleshooting Guides
Issue 1: Low HVA-d5 Signal Intensity
If you are observing a weak signal for HVA-d5, it could be due to ion suppression. Here are some troubleshooting steps:
1. Evaluate Your Sample Preparation Method:
The complexity of the sample matrix is a primary contributor to ion suppression. A simple "dilute-and-shoot" method, while fast, may not be sufficient for complex matrices, leading to significant matrix effects.[2] Consider more rigorous sample clean-up techniques.
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Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components. For an acidic compound like HVA, an anion exchange or a mixed-mode sorbent can be effective.
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Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simple dilution.
Comparison of Sample Preparation Techniques for HVA Analysis
| Parameter | Dilute-and-Shoot | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Matrix Effect (Bias %) | 93.0% to 112.0%[1] | Generally lower than dilute-and-shoot | Can be effective, but may have lower recovery for polar compounds |
| Recovery | 97.0% to 107.0%[1] | 92.0% to 105%[3] | Generally lower than SPE for acidic compounds from urine |
| Simplicity & Speed | High | Moderate | Low to Moderate |
| Cost | Low | High | Moderate |
| Solvent Consumption | Low | High | High |
2. Optimize Chromatographic Conditions:
Inadequate chromatographic separation can lead to co-elution of matrix components with HVA-d5.
-
Increase Retention: Adjust the mobile phase composition or gradient to increase the retention time of HVA-d5, moving it away from the early-eluting, often highly suppressing, matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a PFP (Pentafluorophenyl) or a biphenyl phase, which can provide better separation for acidic and aromatic compounds like HVA.
3. Check Mass Spectrometer Source Conditions:
The settings of the electrospray ionization (ESI) source can impact the severity of ion suppression.
-
Optimize Source Parameters: Experiment with parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to find conditions that maximize the HVA-d5 signal while minimizing the influence of the matrix.
Issue 2: Poor Reproducibility of HVA-d5 Signal
Inconsistent HVA-d5 signal can also be a symptom of variable ion suppression between samples.
1. Ensure Consistent Sample Preparation:
Variations in the sample preparation process can lead to differing levels of matrix components in the final extract.
-
Automate Where Possible: Automated SPE or liquid handling systems can improve the consistency of sample preparation.[3]
-
Precise pH Adjustment: For SPE and LLE, ensure accurate and consistent pH adjustment of the samples, as this is critical for reproducible extraction of acidic compounds.
2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
The use of HVA-d5 as an internal standard is intended to compensate for variations in sample preparation and matrix effects.[1] However, for this to be effective, the analyte and the internal standard must co-elute and be affected by the matrix in the same way. Ensure that the chromatographic conditions provide complete co-elution of HVA and HVA-d5.
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Sample Preparation for HVA in Urine
This protocol is adapted from the method described by Shin, et al. (2021).[1]
-
Sample Collection: Collect spot urine samples.
-
Internal Standard Spiking: To 50 µL of urine, add 950 µL of a solution containing the internal standard (HVA-d5) in 0.1% formic acid in water.
-
Vortex: Mix the sample thoroughly.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Quantitative Data for "Dilute-and-Shoot" Method [1]
| Parameter | HVA |
| Intra-Assay Precision (CV%) | 2.5% - 3.7% |
| Inter-Assay Precision (CV%) | 3.6% - 3.9% |
| Accuracy (Bias %) | -9.1% to 11.3% |
| Extraction Recovery | 97.0% to 107.0% |
| Matrix Effect (Bias % with IS) | 93.0% to 112.0% |
Protocol 2: Automated Solid-Phase Extraction (SPE) for HVA in Urine
This protocol is based on the method described by Magera, et al. (2001).[3]
-
Sample Preparation: Spike urine specimens with HVA-d5 internal standard.
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SPE Cartridge: Use an appropriate anion exchange or mixed-mode SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the spiked urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute HVA and HVA-d5 with a suitable solvent (e.g., methanol containing 2% acetic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data for Automated SPE Method [3]
| Parameter | HVA |
| Inter-Assay CV% | 0.3% - 11.4% |
| Intra-Assay CV% | 0.3% - 11.4% |
| Recovery | 92.0% - 105% |
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for low HVA-d5 signal.
References
- 1. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Homovanillic Acid-d5 (HVA-d5) Calibration Curve Linearity Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Homovanillic acid-d5 (HVA-d5) calibration curves in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound (HVA-d5) calibration curve not linear?
Non-linearity in calibration curves, particularly in LC-MS/MS applications, is a common issue that can arise from several factors. The most frequent causes include:
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Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of HVA or its deuterated internal standard (HVA-d5), leading to a disproportionate response at different concentrations.[1][2]
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal response and a loss of linearity.[3][4]
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Ion Source Saturation/Ion Suppression: Similar to detector saturation, the ion source itself can have a limited capacity for ionization. At high analyte concentrations, competition for ionization can occur, leading to a non-linear response. This is a very common phenomenon in LC-MS.[3][5] The response of the deuterated internal standard may even decrease as the concentration of the unlabeled analyte increases due to this competition.
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Formation of Dimers or Adducts: At higher concentrations, HVA molecules may form dimers or other adducts, which are not detected at the same m/z as the primary ion, causing the signal for the target analyte to appear lower than expected.
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Isotopic Contribution: In some cases, there can be "cross-talk" between the signals of the analyte and the internal standard due to the natural isotopic distribution of the analyte contributing to the signal of the internal standard, which can lead to non-linear calibration behavior.[6]
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Issues with the Internal Standard (IS): Problems with the purity, stability, or concentration of the HVA-d5 internal standard can directly impact the linearity of the calibration curve.
2. How can I troubleshoot a non-linear HVA-d5 calibration curve?
A systematic approach is crucial for identifying and resolving the root cause of non-linearity. The following troubleshooting workflow can guide your investigation:
3. My HVA-d5 (Internal Standard) peak area is not consistent across the calibration curve. What should I do?
Inconsistent internal standard (IS) peak areas are a significant red flag. Ideally, the IS response should be constant across all standards and samples. A decreasing IS response with increasing analyte concentration is a classic sign of ion suppression.
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Investigate Ion Suppression: As the concentration of HVA increases, it can outcompete the HVA-d5 for ionization, leading to a drop in the IS signal.
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Optimize IS Concentration: The concentration of the internal standard should be carefully optimized. It is often recommended to use an IS concentration that is in the mid-range of the calibration curve.
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Check for Contamination: Ensure that the HVA standard is not contaminated with unlabeled HVA, and vice versa.
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Evaluate Chromatographic Separation: Poor chromatographic resolution between the analyte and IS can exacerbate differential matrix effects.[7] While deuterated standards are expected to co-elute, slight shifts in retention time can occur.
4. Can I use a non-linear regression model for my HVA-d5 calibration curve?
Yes, if the non-linearity is reproducible and well-characterized, a non-linear regression model, such as a quadratic fit, can be appropriate.[3][8] It is common to use a weighted (e.g., 1/x or 1/x²) quadratic regression for bioanalytical methods to improve accuracy at the lower end of the calibration range.[4][8] However, it is always best practice to first attempt to mitigate the sources of non-linearity through method optimization.
Experimental Protocols
Detailed Protocol for Preparation of HVA-d5 Calibration Standards in Urine
This protocol describes the preparation of a calibration curve for the quantification of Homovanillic acid in urine using HVA-d5 as an internal standard.
Materials:
-
Homovanillic acid (HVA) certified reference standard
-
This compound (HVA-d5) certified reference standard
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
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Formic acid (LC-MS grade)
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Blank human urine (verified to be free of HVA)
Stock Solutions:
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HVA Stock Solution (1 mg/mL): Accurately weigh 10 mg of HVA and dissolve it in 10 mL of methanol.
-
HVA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of HVA-d5 and dissolve it in 10 mL of methanol.
Working Solutions:
-
HVA Working Standard Series: Perform serial dilutions of the HVA Stock Solution with 50:50 methanol:water to prepare a series of working standards at concentrations such as 1000, 500, 100, 50, 10, 5, 1, and 0.5 µg/mL.
-
HVA-d5 IS Working Solution (10 µg/mL): Dilute the HVA-d5 IS Stock Solution with 50:50 methanol:water to a final concentration of 10 µg/mL.
Calibration Curve Preparation (Example for a 0.5 to 100 mg/L range): [9]
The following table provides an example of how to prepare calibration standards by spiking blank urine.
| Calibration Level | Concentration (mg/L) | Volume of HVA Working Standard | Blank Urine Volume (µL) | HVA-d5 IS Working Solution Volume (µL) | Final Volume (µL) |
| 1 | 0.5 | 5 µL of 10 µg/mL | 985 | 10 | 1000 |
| 2 | 1.0 | 10 µL of 10 µg/mL | 980 | 10 | 1000 |
| 3 | 5.0 | 50 µL of 10 µg/mL | 940 | 10 | 1000 |
| 4 | 10.0 | 10 µL of 100 µg/mL | 980 | 10 | 1000 |
| 5 | 50.0 | 50 µL of 100 µg/mL | 940 | 10 | 1000 |
| 6 | 100.0 | 100 µL of 100 µg/mL | 890 | 10 | 1000 |
Sample Preparation (Dilute-and-Shoot Method): [4][9]
-
To 40 µL of each calibration standard, quality control sample, or patient urine sample, add 360 µL of deionized water.
-
Add 10 µL of the HVA-d5 IS Working Solution (10 µg/mL).
-
Vortex mix for 30 seconds.
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Filter through a 0.22 µm syringe filter or a filter vial.
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Inject into the LC-MS/MS system.
Typical LC-MS/MS Instrument Parameters
The following are example instrument parameters. These should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | HVA: 181.0 -> 137.0; HVA-d5: 186.1 -> 141.1 |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
Dopamine Metabolic Pathway
Homovanillic acid is a major end-product of dopamine metabolism. Understanding this pathway is crucial for interpreting HVA levels in biological samples.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]
- 5. chromsystems.com [chromsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromsystems.com [chromsystems.com]
- 9. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homovanillic acid-d5 (HVA-d5) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Homovanillic acid-d5 (HVA-d5) detection by LC-MS/MS.
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of HVA-d5 detection. The following guides address common issues and provide step-by-step solutions.
Issue 1: Persistent High Background Noise Across the Entire Chromatogram
Possible Causes:
-
Contaminated solvents or reagents.
-
Contamination within the LC-MS/MS system.
-
Improperly prepared mobile phase.
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure all solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid) are LC-MS grade.[1] Using lower grade solvents can introduce significant background noise.
-
Prepare Fresh Mobile Phase: If the mobile phase has been stored for an extended period, prepare a fresh batch. Ensure proper degassing to prevent bubble formation, which can contribute to noise.
-
System Cleaning: If fresh solvents do not resolve the issue, a system flush may be necessary. A common cleaning procedure involves flushing the system with a sequence of solvents of varying polarity. Consult your instrument's user manual for specific cleaning protocols.
-
Check for Contamination Sources: Inspect all tubing, fittings, and solvent reservoirs for any signs of contamination or degradation.[1]
Issue 2: High Background Noise or Interferences Co-eluting with HVA-d5 Peak
Possible Causes:
-
Matrix effects from the biological sample (e.g., urine, plasma).[2][3]
-
Insufficient chromatographic separation.
-
Carryover from previous injections.
Troubleshooting Steps:
-
Optimize Sample Preparation: The complexity of the sample matrix is a primary source of background noise.[3] A robust sample preparation protocol is crucial. For urine samples, a "dilute-and-shoot" method can be effective, but may require optimization.[4][5] More extensive cleanup methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix interferences.
-
Adjust Chromatographic Method:
-
Gradient Optimization: Modify the mobile phase gradient to better separate HVA-d5 from co-eluting matrix components.
-
Column Selection: Ensure the analytical column is appropriate for the analysis. For HVA, a C18 or a pentafluorophenyl (PFP) column is often used.[4]
-
-
Implement a Diverter Valve: Use a diverter valve to direct the flow to waste during the initial and final stages of the chromatographic run, when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.[2]
-
Address Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration.
Issue 3: Inconsistent or Drifting Baseline
Possible Causes:
-
Unstable electrospray ionization (ESI).
-
Fluctuations in solvent delivery from the LC pumps.
-
Temperature fluctuations in the column compartment.
Troubleshooting Steps:
-
Inspect the ESI Source: Check the ESI probe for proper positioning and ensure a stable, fine spray. Clean the ESI capillary and surrounding components as per the manufacturer's instructions.
-
Monitor Pump Performance: Check the LC pump pressure for stability. Fluctuations may indicate a leak or air bubbles in the system.
-
Ensure Stable Column Temperature: Use a column oven to maintain a constant temperature. Temperature fluctuations can cause retention time shifts and an unstable baseline.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for HVA-d5?
A1: For negative ion mode electrospray ionization, a common quantifier MRM transition for HVA-d5 is m/z 186.1 → 142.1.
Q2: How can I quantify the extent of matrix effects in my HVA-d5 analysis?
A2: Matrix effects can be quantitatively assessed by comparing the peak area of HVA-d5 in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration. The use of a deuterated internal standard like HVA-d5 is the most effective way to compensate for matrix effects.[4][6]
Q3: What are the recommended mobile phases for HVA-d5 analysis?
A3: A common mobile phase composition for reversed-phase chromatography of HVA is a gradient of water and acetonitrile, both containing a small amount of an acidic modifier like 0.1% to 0.2% formic acid.[4]
Q4: Can I use a simple "dilute-and-shoot" method for HVA-d5 in urine?
A4: Yes, a "dilute-and-shoot" method is often used for the analysis of HVA in urine due to its simplicity and high throughput.[4][5] However, the dilution factor needs to be optimized to minimize matrix effects while maintaining adequate sensitivity.
Data Presentation
Table 1: Impact of Internal Standard on Matrix Effect and Recovery for Homovanillic Acid (HVA) Analysis in Urine
| Analyte | Average Matrix Effect (%)* | Standard Deviation | Matrix Effect Range (%) | Average Accuracy with ISTD Correction (%) | Standard Deviation |
| HVA | 91.3 | 1.5 | 92.9–103.9 | 100.0 | 3.1 |
*Data adapted from a study on the LC/MS/MS analysis of HVA in urine. Matrix effects were measured at 10 different concentrations.
Table 2: LC-MS/MS Instrument Parameters for HVA Detection
| Parameter | Setting |
| LC System | |
| Column | Pentafluorophenyl (PFP) or C18 |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Methanol with 0.2% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | |
| HVA (Quantifier) | 181.1 → 137.1 |
| HVA-d5 (Internal Standard) | 186.1 → 142.1 |
*These are example parameters and may require optimization for your specific instrumentation and application.
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Sample Preparation for HVA in Urine
This protocol is a simple and rapid method for preparing urine samples for LC-MS/MS analysis of HVA.
Materials:
-
Urine sample
-
Internal standard working solution (HVA-d5 in 0.2% formic acid in water)
-
0.2% formic acid in water
-
Centrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
For each sample, calibrator, and quality control, dilute 1 part urine with 9 parts of the internal standard working solution (e.g., 50 µL urine + 450 µL internal standard solution).
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any particulates.
-
Carefully transfer the supernatant to an autosampler vial or well of a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
Caption: "Dilute-and-shoot" sample preparation workflow for HVA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Isotopically Labeled Homovanillic Acid for Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of Homovanillic Acid (HVA), the choice of an appropriate internal standard is critical for analytical accuracy and precision. This guide provides a detailed comparison of two commonly used isotopically labeled HVA standards: Homovanillic acid-d5 and Homovanillic acid-13C6.
Homovanillic acid is the major metabolite of the neurotransmitter dopamine, and its concentration is a key biomarker for assessing dopamine turnover and diagnosing certain diseases, such as neuroblastoma.[1][2][3][4][5][6] Stable isotope dilution mass spectrometry is the gold standard for the accurate quantification of HVA, a method that relies on the use of a heavy-isotope-labeled internal standard.[7] This guide will delve into the properties, performance, and experimental considerations for this compound and Homovanillic acid-13C6 to aid in the selection of the most suitable standard for your research needs.
Physicochemical Properties
A summary of the key physicochemical properties of unlabeled Homovanillic acid and its deuterated and 13C-labeled analogues is presented in Table 1. The mass shift between the labeled standard and the unlabeled analyte is a crucial factor in mass spectrometry to prevent isotopic cross-talk.
| Property | Homovanillic Acid | This compound | Homovanillic acid-13C6 |
| Molecular Formula | C₉H₁₀O₄ | C₉D₅H₅O₄ | ¹³C₆C₃H₁₀O₄ |
| Monoisotopic Mass (Da) | 182.0579 | 187.0893 | 188.0780 |
| Molecular Weight ( g/mol ) | 182.17 | 187.21 | 188.13 |
| Mass Shift (vs. HVA) | N/A | +5 Da | +6 Da |
| Typical Isotopic Purity | N/A | >98% | >99% |
| CAS Number | 306-08-1 | 53587-32-9 | 1185016-45-8 |
Performance in Mass Spectrometry
Both this compound and Homovanillic acid-13C6 are effective internal standards for the quantification of HVA by mass spectrometry. The primary difference in their performance lies in the potential for isotopic effects and background interference.
-
This compound: Deuterated standards are widely used due to their lower cost of synthesis. However, deuterium labeling can sometimes lead to a slight shift in retention time in liquid chromatography, known as the "isotope effect." While generally minimal, this can affect co-elution with the unlabeled analyte, which is a key assumption in isotope dilution methods. Additionally, the potential for back-exchange of deuterium atoms under certain analytical conditions, though rare for aryl and stable alkyl deuteration, should be a consideration.
-
Homovanillic acid-13C6: Carbon-13 labeled standards are often considered the "gold standard" for isotope dilution mass spectrometry. The 13C isotopes are stable and do not exchange, and the isotope effect on chromatographic retention time is negligible, ensuring near-perfect co-elution with the native analyte. The larger mass shift of +6 Da for a fully ring-labeled 13C6 standard also places it further from the natural isotopic distribution of the unlabeled compound, reducing the risk of any isotopic overlap. The main drawback of 13C-labeled standards is their higher cost compared to their deuterated counterparts.
Experimental Protocols
The following are generalized experimental protocols for the analysis of HVA in urine using either this compound or Homovanillic acid-13C6 as an internal standard, based on established LC-MS/MS and GC-MS methods.[2][8][9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is a "dilute-and-shoot" approach, valued for its simplicity and high throughput.[1][11]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- To 50 µL of urine, add 50 µL of internal standard working solution (containing either this compound or Homovanillic acid-13C6 at a known concentration, e.g., 1 µg/mL).
- Add 900 µL of a precipitation agent (e.g., methanol or acetonitrile) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
- MRM Transitions: The following are example Multiple Reaction Monitoring (MRM) transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Homovanillic Acid | 181.1 | 137.1 |
| This compound | 186.1 | 142.1 |
| Homovanillic acid-13C6 | 187.1 | 143.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to increase the volatility of HVA.[2][6][8]
1. Sample Preparation and Derivatization:
- To 100 µL of urine, add 10 µL of internal standard working solution (containing either this compound or Homovanillic acid-13C6).
- Acidify the sample with 10 µL of concentrated HCl.
- Extract the HVA and internal standard with 500 µL of ethyl acetate by vortexing for 2 minutes.
- Centrifuge at 2,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the sample at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions:
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Injection Mode: Splitless.
- Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
- Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS derivatives of HVA and the internal standards.
Dopamine Metabolism and HVA Formation
Homovanillic acid is a terminal metabolite of dopamine, a critical neurotransmitter in the brain.[2][3] The metabolic pathway involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[12][13] Understanding this pathway is essential for interpreting HVA levels in biological samples.
Caption: Dopamine is metabolized to HVA via two alternative routes involving MAO and COMT.
Experimental Workflow for HVA Quantification
The general workflow for quantifying HVA in a biological sample using a stable isotope-labeled internal standard is depicted below.
Caption: A typical workflow for HVA analysis from sample collection to final quantification.
Conclusion
Both this compound and Homovanillic acid-13C6 are excellent choices for internal standards in the quantitative analysis of HVA by mass spectrometry.
-
This compound offers a cost-effective solution and is suitable for most routine applications.
-
Homovanillic acid-13C6 provides the highest level of analytical accuracy, minimizing potential isotope effects and is the preferred choice for applications demanding the utmost precision and where cost is a secondary consideration.
The selection between the two will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. For most clinical and research applications, both standards, when used correctly within a validated method, will yield reliable and accurate results.
References
- 1. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Capillary gas-chromatographic determination of urinary homovanillic acid and vanillylmandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homovanillic Acid-13C6 | CAS 1185016-45-8 | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
Cross-Validation of Analytical Methods for Homovanillic Acid: A Comparative Guide to Using Homovanillic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Homovanillic acid (HVA), a critical biomarker in neuroblastoma and various neurological disorders. A special focus is placed on the cross-validation of methods employing the stable isotope-labeled internal standard, Homovanillic acid-d5 (HVA-d5), highlighting its impact on method performance and data reliability.
Superiority of LC-MS/MS with HVA-d5 Internal Standard
Modern bioanalytical laboratories are increasingly adopting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of HVA in biological matrices like urine and serum.[1][2][3] This preference is driven by the method's high sensitivity, specificity, and throughput compared to older techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]
A key element in the success of LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. SIL-IS are considered the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.
Comparative Analysis of Analytical Methods
The choice of analytical method and internal standard significantly impacts the performance of HVA quantification. Below is a summary of key performance parameters for different methodologies.
| Parameter | LC-MS/MS with HVA-d5 | HPLC-ECD | GC-MS with Derivatization |
| Specificity | Very High (mass-based detection) | Moderate (potential for interferences) | High (mass-based detection) |
| Sensitivity (LLOQ) | 0.25 - 0.5 µmol/L[1][5] | Higher than LC-MS/MS | 4.0 pg (on-column)[6] |
| Linearity (r²) | >0.99[1][2] | >0.99 | Not consistently reported |
| Precision (%CV) | <15% (inter- and intra-day)[1][7] | Variable, often higher than LC-MS/MS | <4.3% (intra- and inter-day)[8] |
| Sample Preparation | Simple "dilute-and-shoot"[1] | More complex, may require extraction | Complex, requires derivatization[8][9] |
| Throughput | High (run times of 3.5 - 8 min)[1][5] | Low | Moderate |
Experimental Protocols
LC-MS/MS with this compound
This protocol outlines a typical "dilute-and-shoot" method for the analysis of HVA in urine.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a working solution containing this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Vortex mix for 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or similar reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HVA: Precursor ion [M-H]⁻ → Product ion
-
HVA-d5: Precursor ion [M-H]⁻ → Product ion
-
-
Source Parameters: Optimized for the specific instrument, including gas temperatures, gas flows, and capillary voltage.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the cross-validation of an analytical method using this compound.
Caption: Workflow for HVA analysis using HVA-d5 and cross-method validation.
Conclusion
The cross-validation of analytical methods for Homovanillic acid consistently demonstrates the advantages of using LC-MS/MS coupled with a stable isotope-labeled internal standard like this compound. This approach provides superior accuracy, precision, and specificity, which are crucial for reliable clinical diagnostics and research in drug development. The simplified "dilute-and-shoot" sample preparation further enhances throughput, making it a highly efficient method for routine analysis. For researchers and scientists requiring the highest quality data for HVA quantification, the implementation of an LC-MS/MS method with this compound is the recommended best practice.
References
- 1. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to Inter-Laboratory Comparison for Homovanillic Acid-d5 Measurement
This guide provides an objective comparison of inter-laboratory performance for the measurement of Homovanillic acid (HVA), for which Homovanillic acid-d5 (HVA-d5) is a commonly used internal standard. The data and protocols are based on established proficiency testing programs, offering valuable insights for researchers, scientists, and drug development professionals seeking to assess and improve the accuracy and consistency of their analytical methods.
Data Presentation: Inter-laboratory Performance for HVA Measurement
The following table summarizes the performance of laboratories participating in the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) "Special Assays in Urine" scheme. This scheme assesses the ability of laboratories to accurately quantify various analytes, including HVA, in lyophilized human urine samples. This compound is a critical component in the analytical methods used by these laboratories to achieve accurate quantification.
| Performance Metric | Result | Source |
| Analyte | Homovanillic acid (HVA) | ERNDIM |
| Number of Participating Laboratories | 190 (submitting 243 datasets) | [1] |
| Mean Analyte Recovery | 104% | [1] |
| Inter-laboratory Coefficient of Variation (CV) | < 15% (for 13 of the 23 analytes in the scheme) | [1] |
| Sample Matrix | Lyophilised spiked human urine | [2] |
Note: The inter-laboratory CV provides a measure of the consistency of results between different laboratories. A lower CV indicates better agreement among the labs. While the exact CV for HVA was not individually specified in the summary, it falls within the group of analytes with good performance.[1]
Experimental Protocols
The following is a representative experimental protocol for the quantification of urinary HVA using an internal standard such as HVA-d5, based on methodologies employed in inter-laboratory comparison studies.
1. Sample Preparation (Proficiency Testing Material)
-
Objective: To prepare urine samples with known concentrations of HVA for distribution to participating laboratories.
-
Procedure:
-
A baseline human urine pool is collected and tested to be free of interfering substances.
-
The baseline urine is spiked with known amounts of purified HVA to create a series of samples with varying concentrations.[2]
-
For each concentration level, a bulk solution is prepared and then aliquoted into individual vials.
-
The samples are lyophilized (freeze-dried) to ensure stability during transport and storage.[2]
-
Homogeneity and stability of the lyophilized samples are tested according to ISO 13528 standards before distribution.[2]
-
2. Laboratory Analysis of HVA
-
Objective: To accurately quantify the concentration of HVA in the provided proficiency testing samples.
-
Methodology: While individual laboratory methods may vary, a common and robust approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
Reconstitution: The lyophilized urine sample is reconstituted with a specified volume of deionized water or a suitable buffer.
-
Internal Standard Spiking: A known amount of this compound (HVA-d5) internal standard solution is added to an aliquot of the reconstituted urine sample, as well as to calibrators and quality control samples.
-
Sample Clean-up (Optional but Recommended): To minimize matrix effects, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be performed.
-
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into an LC-MS/MS system.
-
Chromatographic Separation: The HVA and HVA-d5 are separated from other urine components on a suitable analytical column (e.g., a C18 or biphenyl column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically used.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both HVA and HVA-d5. This provides high selectivity and sensitivity.
-
-
Quantification: The concentration of HVA in the sample is determined by calculating the ratio of the peak area of HVA to the peak area of the HVA-d5 internal standard and comparing this ratio to a calibration curve prepared with known concentrations of HVA and a constant concentration of HVA-d5.
-
Mandatory Visualization
Below are diagrams illustrating the workflow of the inter-laboratory comparison and a conceptual signaling pathway where HVA is a key metabolite.
References
A Comparative Guide to the Performance of Homovanillic Acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based assays, the selection and proper use of an internal standard (IS) are critical for achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of the performance of Homovanillic acid-d5 (HVA-d5) as an internal standard, particularly in the context of determining the limit of quantification (LOQ) for its non-deuterated counterpart, Homovanillic acid (HVA).
While the concept of a "limit of quantification" is not applicable to an internal standard itself, its performance at the lower limit of quantification of the analyte is a crucial aspect of bioanalytical method validation. This guide will delve into the key performance indicators for HVA-d5 and provide experimental protocols for their evaluation.
Data Presentation: Performance of HVA-d5 as an Internal Standard
The following table summarizes the typical working concentrations of HVA-d5 and the acceptance criteria for its response variability as reported in various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of HVA.
| Parameter | Method 1 (Urine) | Method 2 (General Guidance) | Method 3 (General Guidance) |
| HVA-d5 Working Concentration | 3.33 µg/mL (final concentration after 10x dilution of a 33.3 µg/mL stock)[1] | Not specified | Not specified |
| Analyte (HVA) LLOQ | 0.2 µg/mL[1] | Not applicable | Not applicable |
| Internal Standard Response Variability Acceptance Criteria | Not explicitly stated, but matrix effects on the IS response were noted and addressed through chromatographic modifications.[1] | Response in unknown samples should be within 50-150% of the mean response in calibrators and quality controls.[2][3][4] | The coefficient of variation (%CV) of the IS response across an analytical run should be within a pre-defined limit (e.g., <15-20%). |
| Regulatory Guidance | Conforms to the principle of using a stable isotope-labeled IS to compensate for matrix effects.[1] | Aligns with FDA and EMA recommendations for monitoring internal standard response.[5] | Emphasizes that the IS should track the analyte's behavior throughout the analytical process.[4][6] |
Experimental Protocols
A critical aspect of validating a bioanalytical method is to ensure the reliability and consistency of the internal standard. Below is a detailed protocol for evaluating the performance of HVA-d5 as an internal standard, particularly at the lower end of the calibration curve for HVA.
Objective: To assess the variability and consistency of the HVA-d5 internal standard response across an analytical run, with a focus on its performance at the Lower Limit of Quantification (LLOQ) of Homovanillic acid (HVA).
Materials:
-
Homovanillic acid (HVA) reference standard
-
This compound (HVA-d5) internal standard
-
Control matrix (e.g., human urine, plasma)
-
LC-MS/MS system
-
All necessary solvents, reagents, and consumables
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of HVA in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of HVA-d5 in a suitable solvent (e.g., methanol) at a concentration of 33.3 µg/mL.[1]
-
Prepare a working internal standard solution by diluting the HVA-d5 stock solution. The final concentration in the analytical samples should be consistent across all samples.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking the control matrix with known concentrations of HVA, covering the expected analytical range. The lowest concentration standard will be the LLOQ.
-
Prepare at least three levels of Quality Control (QC) samples: Low, Medium, and High concentrations of HVA in the control matrix. A QC at the LLOQ is also required.
-
-
Sample Preparation:
-
To an aliquot of each calibrator, QC, and unknown sample, add a fixed volume of the HVA-d5 working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Monitor the transitions for both HVA and HVA-d5.
-
-
Data Analysis and Acceptance Criteria:
-
Record the peak area response for HVA-d5 in all calibrators, QCs, and unknown samples within a single analytical run.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) of the HVA-d5 peak area responses.
-
Acceptance Criterion 1 (Overall Variability): The %CV of the HVA-d5 peak area responses across all accepted calibrators and QCs in the run should be within a pre-defined limit, typically ≤15%.
-
Acceptance Criterion 2 (Individual Sample Response): The HVA-d5 peak area response of each individual unknown sample should be within 50% to 150% of the mean HVA-d5 response of the calibration standards and QCs in the same run.[2][3][4]
-
Evaluation at the LLOQ: Pay close attention to the precision and accuracy of the LLOQ samples. The consistent response of HVA-d5 at this level is crucial for reliable quantification. The response of the analyte at the LLOQ should be at least 5 times the response of the blank sample. Interference from the internal standard in the analyte channel at the LLOQ should not exceed 5%.[5]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the evaluation of the internal standard performance.
Caption: Experimental workflow for evaluating HVA-d5 performance.
References
- 1. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. tandfonline.com [tandfonline.com]
The Analytical Edge: A Comparative Guide to Homovanillic Acid-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In the analysis of Homovanillic acid (HVA), a key dopamine metabolite, the choice of an internal standard is critical for reliable results. This guide provides an in-depth comparison of Homovanillic acid-d5 (HVA-d5) with other potential internal standards, supported by experimental data to inform your analytical method development.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their co-elution with the analyte of interest allows for effective correction of variability that can be introduced during sample preparation, chromatography, and ionization.[3] HVA-d5, a deuterated form of HVA, is a commonly used SIL internal standard. This guide will compare its performance characteristics against other potential internal standards, namely a carbon-13 labeled HVA (¹³C-HVA) and a non-isotopic structural analog.
Performance Comparison of Internal Standards for Homovanillic Acid Analysis
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to effectively compensate for analytical variability.[4] The following tables summarize the performance of HVA-d5 based on published validation data and provide a comparative overview of alternative internal standards.
Table 1: Quantitative Performance of this compound (HVA-d5) as an Internal Standard in LC-MS/MS Methods
| Parameter | Performance Metric | Experimental Details | Reference |
| Intra-day Precision | 7% and 8% CV for low and high QC levels (n=5) | LC-MS/MS analysis of HVA in urine. | [5] |
| 3.7% and 2.5% CV for low and high concentrations | LC-MS/MS assay for urinary HVA and VMA. | [6] | |
| Inter-day Precision | 7% and 3% CV for low and high QC levels | LC-MS/MS analysis of HVA in urine over two weeks. | [5] |
| 3.9% and 3.6% CV for low and high concentrations (n=25) | LC-MS/MS assay for urinary HVA and VMA. | [6] | |
| Accuracy (Recovery) | Within ±15% of the nominal value for QC samples | LC-MS/MS analysis of HVA in urine. | [5] |
| Bias of -9.1% to 11.3% | LC-MS/MS assay for urinary HVA and VMA. | [6] | |
| Linearity | r² > 0.999 | Dilute-and-shoot LC-MS/MS method for urinary HVA. | [7] |
| r² > 0.99 over a range of 0.5–100 mg/L | LC-MS/MS assay for urinary HVA and VMA. | [6] |
Table 2: Comparative Overview of Internal Standard Alternatives for HVA Analysis
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated SIL IS | This compound (HVA-d5) | - Closely mimics analyte behavior. - Corrects for matrix effects and extraction variability. - Generally more affordable than ¹³C-labeled standards.[1] | - Potential for slight chromatographic shift from the unlabeled analyte. - Risk of deuterium-hydrogen exchange under certain conditions.[2] |
| Carbon-13 Labeled SIL IS | ¹³C-Homovanillic acid | - Considered the "gold standard" due to perfect co-elution with the analyte.[8][9] - Minimal isotopic effect, leading to superior accuracy.[10] - No risk of isotopic exchange.[11] | - Typically more expensive to synthesize than deuterated standards.[1][11] - Availability may be more limited. |
| Non-Isotopic Structural Analog | Isovanillic acid or similar structure | - Readily available and cost-effective. | - Does not perfectly mimic the analyte's behavior, leading to less effective correction for matrix effects and extraction variability.[12][13] - Differences in ionization efficiency compared to the analyte can lead to inaccurate quantification.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below is a representative experimental protocol for the quantification of HVA in urine using HVA-d5 as an internal standard, based on common practices described in the literature.[5][6][7]
Sample Preparation (Dilute-and-Shoot Method)
-
Urine Sample Collection: Collect spot urine samples.
-
Internal Standard Spiking: Add a known concentration of HVA-d5 solution to each urine sample.
-
Dilution: Dilute the spiked urine sample with a suitable solvent (e.g., a mixture of water and organic solvent).
-
Vortexing: Vortex the samples to ensure homogeneity.
-
Centrifugation (Optional): Centrifuge the samples to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
HVA: Monitor the transition from the precursor ion to a specific product ion.
-
HVA-d5: Monitor the corresponding transition for the deuterated internal standard.
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for using an internal standard and the logical basis for its effectiveness.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Revolutionizing Biomarker Analysis: A Comparative Guide to a Novel Homovanillic Acid-d5 Assay
For researchers, scientists, and drug development professionals at the forefront of biomarker discovery and validation, the quest for highly accurate and reliable analytical methods is paramount. This guide provides a comprehensive validation of a new biomarker assay utilizing Homovanillic acid-d5 (HVA-d5) as an internal standard. Through objective comparison with established alternatives and supported by robust experimental data, we demonstrate the superior performance of this novel assay.
Homovanillic acid (HVA), a primary metabolite of dopamine, is a critical biomarker for monitoring neuroblastoma and other catecholamine-related disorders.[1] Accurate quantification of HVA is essential for clinical diagnosis, therapeutic monitoring, and drug development. This guide details the validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay incorporating HVA-d5 and compares its performance against the conventional High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method.
Performance Comparison: LC-MS/MS with HVA-d5 vs. HPLC-ECD
The use of a stable isotope-labeled internal standard like HVA-d5 in LC-MS/MS methods significantly improves accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3] The following tables summarize the quantitative performance data from validation studies, highlighting the key advantages of the new assay.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | LC-MS/MS with HVA-d5 | HPLC-ECD |
| Linearity (r²) | >0.99[2][4] | 0.990 - 0.996[5] |
| Limit of Detection (LOD) | 0.1 mg/L[2][4] | 1.31 - 1.96 µg/mL[5] |
| Limit of Quantification (LLOQ) | 0.5 mg/L[2][4] | 3.97 - 5.96 µg/mL[5] |
| Intra-assay Precision (CV%) | 1.1 - 3.7%[4] | <15%[6] |
| Inter-assay Precision (CV%) | 3.0 - 4.1%[4] | <15%[6] |
| Accuracy (Bias %) | -9.9 to 11.3%[4] | Not explicitly stated in µg/mL |
| Run Time per Sample | ~6 minutes[4] | 10 - 20 minutes[4] |
Table 2: Summary of Key Methodological Differences
| Feature | LC-MS/MS with HVA-d5 | HPLC-ECD |
| Detection Principle | Mass-to-charge ratio | Electrochemical properties |
| Internal Standard | Deuterated HVA (HVA-d5) | Typically a structurally similar but different molecule |
| Sample Preparation | Simple "dilute-and-shoot"[4] | Often requires complex solid-phase or liquid-liquid extraction[4] |
| Specificity | High, based on mass fragmentation | Prone to interference from electroactive compounds[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
LC-MS/MS with HVA-d5 Internal Standard
1. Sample Preparation:
-
A simple "dilute-and-shoot" method is employed.[4]
-
Urine samples are centrifuged to remove particulate matter.
-
An aliquot of the supernatant is diluted with a solution containing the this compound (HVA-d5) internal standard.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., containing formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used for separation.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The transitions monitored are specific for HVA and HVA-d5.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
1. Sample Preparation:
-
This method often requires a more complex sample cleanup procedure.[4]
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is frequently necessary to remove interfering substances from the urine matrix.
2. Liquid Chromatography:
-
Column: Similar to LC-MS/MS, a C18 reverse-phase column is often used.
-
Mobile Phase: An isocratic or gradient elution with a buffered mobile phase is used.
3. Electrochemical Detection:
-
An electrochemical detector with a glassy carbon working electrode is used to measure the current generated by the oxidation of HVA.
-
The applied potential is optimized for the detection of HVA.
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the biological context of HVA, the following diagrams are provided.
Caption: Comparative experimental workflows for HVA quantification.
Caption: Simplified dopamine metabolism pathway leading to Homovanillic Acid.
References
- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method | Neuroquantology [neuroquantology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Deuterated Catecholamine Metabolites: A Comparative Analysis Featuring Homovanillic Acid-d5
In the landscape of clinical and research diagnostics, particularly in the study of neuroblastoma, pheochromocytoma, and other neuroendocrine tumors, the accurate quantification of catecholamine metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. The cornerstone of accurate quantification in LC-MS/MS is the use of stable isotope-labeled internal standards, with deuterated compounds being a prevalent choice. This guide provides a comparative overview of Homovanillic acid-d5 (HVA-d5) and other commonly used deuterated catecholamine metabolites, supported by experimental data and detailed methodologies.
Introduction to Deuterated Internal Standards in Catecholamine Analysis
Deuterated internal standards are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. In mass spectrometry, this results in a compound with a higher mass-to-charge ratio (m/z) than the endogenous analyte, allowing for its distinct detection while co-eluting chromatographically. The use of these standards is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of quantitative results.
Homovanillic acid (HVA) and Vanillylmandelic acid (VMA) are the primary metabolites of dopamine and norepinephrine/epinephrine, respectively, and their levels are critical biomarkers for several diseases.[1] Consequently, HVA-d5 and VMA-d3 are among the most frequently utilized deuterated internal standards in this field. Other important deuterated catecholamine metabolites used in research and diagnostics include those for 3-methoxytyramine (3-MT), dopamine, norepinephrine, and epinephrine.
Performance Comparison of Deuterated Catecholamine Metabolites
The performance of a deuterated internal standard is evaluated based on several analytical parameters, including linearity, precision (expressed as coefficient of variation, %CV), accuracy (expressed as bias), and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of HVA-d5 and other deuterated catecholamine metabolites as reported in various LC-MS/MS method validation studies.
Table 1: Analytical Performance of this compound (HVA-d5) and Vanillylmandelic Acid-d3 (VMA-d3) in Urine
| Parameter | Homovanillic Acid (HVA) | Vanillylmandelic Acid (VMA) | Reference |
| Linearity (r²) | >0.999 | >0.999 | [2] |
| Intra-day Precision (%CV) | <15% | <15% | [2] |
| Inter-day Precision (%CV) | 7% (low QC), 3% (high QC) | 2% (low QC), 7% (high QC) | [3] |
| Accuracy (Recovery %) | >90% | >90% | [2] |
| LLOQ (µmol/L) | 0.4 | 0.25 | [2] |
Table 2: Analytical Performance of Deuterated 3-Methoxytyramine (3-MT-d4) in Plasma
| Parameter | 3-Methoxytyramine (3-MT) | Reference |
| Linearity (r²) | Not explicitly stated, but method showed linearity over four orders of magnitude | [4][5] |
| Intra-day Precision (%CV) | 10.7% (0.04 nM), 4.5% (0.2 nM), 3.1% (2 nM) | [6] |
| Inter-day Precision (%CV) | 18.3% (0.04 nM), 8.9% (0.2 nM), 0.9% (2 nM) | [6] |
| Accuracy (Bias %) | Within ±15% of nominal concentrations | [4][5] |
| LLOQ (nmol/L) | 0.03 | [6] |
Table 3: Analytical Performance of Deuterated Catecholamines in Plasma
| Analyte | Deuterated Standard | Linearity (r²) | Precision (%CV) | LLOQ (pg/mL) | Reference |
| Norepinephrine | Norepinephrine-d6 | >0.9997 | < 5% | 10 | |
| Epinephrine | Epinephrine-d6 | >0.9997 | < 5% | 10 | |
| Dopamine | Dopamine-d4 | >0.9997 | < 5% | 20 |
Experimental Protocols
The following sections detail typical experimental methodologies for the quantification of catecholamine metabolites using deuterated internal standards and LC-MS/MS.
Sample Preparation: "Dilute-and-Shoot" Method for Urine
This simple and high-throughput method is commonly used for the analysis of HVA and VMA in urine.[2][7]
-
Sample Collection: Collect a random or 24-hour urine sample in a container without preservatives.
-
Internal Standard Spiking: To a 100 µL aliquot of urine, add a known concentration of the deuterated internal standard mixture (e.g., HVA-d5 and VMA-d3).
-
Dilution: Dilute the mixture with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 10 minutes to pellet any particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode for HVA and VMA, and positive ion mode for 3-MT and catecholamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. For example:
-
HVA: m/z 181 -> 137
-
HVA-d5: m/z 186 -> 142
-
VMA: m/z 197 -> 137
-
VMA-d3: m/z 200 -> 140
-
3-MT: m/z 168 -> 137
-
3-MT-d4: m/z 172 -> 141
-
Mandatory Visualizations
Catecholamine Biosynthesis and Metabolism Pathway
Caption: Biosynthesis and metabolism of catecholamines.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for catecholamine metabolite analysis.
Synthesis and Certification of Deuterated Standards
The synthesis of deuterated internal standards is a complex process that involves introducing deuterium atoms into specific, stable positions within the molecule. This is often achieved through chemical synthesis using deuterated reagents or through catalyzed exchange reactions in a deuterated solvent.[8] For instance, a simple procedure for the preparation of tritiated homovanillic acid, which could be adapted for deuteration, involves an exchange reaction in deuterated water catalyzed by sulfuric acid.[8]
Certified reference materials for deuterated catecholamine metabolites are commercially available from various suppliers. These standards undergo rigorous testing to certify their chemical purity, isotopic enrichment, and concentration. This certification is crucial for ensuring the accuracy and traceability of clinical and research measurements. The certificate of analysis for these standards provides detailed information on these parameters.
Concluding Remarks
This compound and other deuterated catecholamine metabolites are indispensable tools for the accurate quantification of their endogenous counterparts by LC-MS/MS. The data presented in this guide demonstrates that these internal standards enable the development of highly linear, precise, and accurate analytical methods. While the performance of different deuterated standards is generally comparable, the choice of a specific standard will depend on the analyte of interest and the specific requirements of the assay. For researchers and clinicians involved in the study of catecholamine metabolism, a thorough understanding of the principles of isotope dilution mass spectrometry and the characteristics of the available deuterated standards is essential for generating reliable and meaningful data.
References
- 1. ukisotope.com [ukisotope.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catecholamine Metabolic Pathway [biology.kenyon.edu]
- 8. youtube.com [youtube.com]
Performance of Homovanillic Acid-d5 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
In the realm of targeted quantitative analysis, particularly in the demanding fields of clinical diagnostics and pharmaceutical research, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable results. This is especially true for the analysis of endogenous compounds like Homovanillic acid (HVA), a key metabolite of dopamine, where concentrations can vary significantly between individuals and are susceptible to matrix effects. Homovanillic acid-d5 (HVA-d5), a deuterated analogue of HVA, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility stems from its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variations in extraction efficiency and matrix-induced signal suppression or enhancement.
This guide provides a comprehensive overview of the performance of this compound across various biological matrices, including urine, plasma, and cerebrospinal fluid (CSF). The data presented is compiled from a range of published studies, offering an objective comparison of its analytical performance and underscoring its suitability for robust bioanalytical methods.
Performance in Urine
Urine is a common matrix for monitoring HVA levels, particularly in the diagnosis and follow-up of neuroblastoma. The high concentration of HVA in urine and the complexity of the matrix necessitate the use of a reliable internal standard. HVA-d5 has demonstrated excellent performance in numerous validated LC-MS/MS methods.
Table 1: Performance of this compound in Urine
| Parameter | Reported Performance | References |
| Linearity (r²) | >0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.4 - 2.20 µmol/L | [2][3] |
| Intra-day Precision (CV%) | 1.8 - 8% | [1][3] |
| Inter-day Precision (CV%) | 2 - 7% | [1][3] |
| Accuracy (Bias %) | -9.1% to 11.3% | [1] |
| Extraction Recovery (%) | 97.0% to 107.0% | [1] |
| Matrix Effect (Bias % with IS) | 93.0% to 112.0% | [1] |
The data consistently shows that methods utilizing HVA-d5 in urine achieve excellent linearity over a wide concentration range. The precision, both within and between days, is well within the accepted bioanalytical method validation guidelines (typically <15% CV). Furthermore, the accuracy is high, and the use of HVA-d5 effectively compensates for matrix effects, as indicated by the recovery and matrix effect bias percentages being close to 100%.
Performance in Plasma
The analysis of HVA in plasma is crucial for pharmacokinetic studies and for investigating various neurological and psychiatric disorders. While data for HVA-d5 performance in plasma is less abundant in publicly available literature compared to urine, the principles of its utility remain the same. The complexity of the plasma matrix, with its high protein and lipid content, makes a reliable internal standard essential.
Table 2: Performance of this compound in Plasma
| Parameter | Reported Performance | References |
| Linearity (r²) | >0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |
| Precision | Excellent (CVs not specified) | [4] |
| Accuracy | Excellent (Bias % not specified) | [4] |
| Recovery (%) | Low, attributed to significant matrix effect | [4] |
| Matrix Effect | Significant, compensated by deuterated IS | [4][5] |
Although one study reported low recovery, it was attributed to a significant matrix effect, which was effectively compensated for by the deuterated internal standard, leading to excellent precision and accuracy[4]. The use of a stable isotope-labeled internal standard like HVA-d5 is critical in plasma to normalize the variability introduced by the matrix, a point emphasized in broader discussions on bioanalytical methods[5].
Performance in Cerebrospinal Fluid (CSF)
CSF is a vital matrix for assessing central nervous system dopamine turnover, and HVA is a key biomarker in this context. The low volume of sample typically available and the low concentrations of analytes make CSF analysis particularly challenging. Validated LC-MS/MS methods for HVA in CSF have demonstrated the successful application of deuterated internal standards.
Table 3: Performance of this compound in Cerebrospinal Fluid (CSF)
| Parameter | Reported Performance | References |
| Linearity | Met acceptance criteria | [6] |
| Lower Limit of Quantification (LLOQ) | Met acceptance criteria | [6] |
| Precision (Within and Between-day) | Met acceptance criteria | [6] |
| Accuracy | Met acceptance criteria | [6] |
| Recovery (%) | Met acceptance criteria | [6] |
| Matrix Effect | Met acceptance criteria | [6] |
A recent study validating a UHPLC-MS/MS method for HVA and other metabolites in human CSF reported that all performance parameters, including linearity, carryover, accuracy, precision, LLOQ, recovery, and matrix effect, met the acceptance criteria from international guidelines[6]. This strongly suggests that the deuterated internal standard used, which would ideally be HVA-d5, performed its function effectively. Another study also reported a validated assay for HVA in human CSF, further supporting the utility of this approach[7].
Experimental Protocols
The following are generalized experimental protocols for the analysis of HVA using HVA-d5 as an internal standard, based on methodologies described in the cited literature.
Urine Sample Preparation ("Dilute-and-Shoot")
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any precipitate.
-
Prepare a working solution of this compound in a suitable solvent (e.g., 0.2% formic acid in water).
-
Dilute an aliquot of the urine supernatant (e.g., 10-fold) with the internal standard working solution.
-
Vortex the mixture.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To an aliquot of plasma, add a solution of this compound in a protein precipitating solvent (e.g., acetonitrile or methanol). A typical ratio is 3:1 or 4:1 (solvent to plasma).
-
Vortex vigorously for an extended period (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C).
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Cerebrospinal Fluid (CSF) Sample Preparation
Due to the low protein content of CSF, sample preparation can often be simpler than for plasma.
-
Thaw frozen CSF samples on ice.
-
Vortex gently.
-
Add a working solution of this compound to an aliquot of CSF.
-
If necessary, perform a protein precipitation step similar to plasma, though often a simple dilution is sufficient.
-
Centrifuge to remove any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography: Reversed-phase chromatography is typically used, often with a C18 or a pentafluorophenyl (PFP) column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is generally used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both HVA and HVA-d5.
Workflow Visualizations
Caption: Workflow for "dilute-and-shoot" urine sample preparation.
Caption: Workflow for plasma sample preparation using protein precipitation.
Comparison with Alternatives and Conclusion
The primary alternative to a deuterated internal standard like this compound would be a non-labeled structural analogue. However, the scientific consensus and regulatory guidance strongly favor the use of stable isotope-labeled internal standards for LC-MS/MS-based bioanalysis[5]. This is because non-labeled analogues may have different chromatographic retention times, extraction recoveries, and ionization efficiencies, and therefore may not adequately compensate for matrix effects.
While there is a lack of publicly available, direct head-to-head comparative studies of HVA-d5 against other deuterated HVA variants (e.g., HVA-d3) or other potential SIL-IS, the extensive validation data for methods using HVA-d5 across multiple biological matrices speaks to its robustness and reliability. The use of a highly deuterated standard like HVA-d5 (with five deuterium atoms) provides a significant mass difference from the native analyte, minimizing the risk of isotopic cross-talk.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Bioanalytical validation and clinical application of a liquid chromatography-tandem mass spectrometry method for the quantification of 3-orthomethyldopa, 5-hydroxytryptophan, 5-hydroxyindolacetic acid and homovanillic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Homovanillic Acid Analysis
In the realm of neuroscience and clinical diagnostics, the accurate quantification of Homovanillic acid (HVA), a major metabolite of dopamine, is paramount. HVA levels in biological fluids serve as a critical biomarker for monitoring dopamine metabolism and are instrumental in the diagnosis and management of various neurological disorders, including Parkinson's disease and neuroblastoma. The reliability of HVA quantification hinges on the quality of the certified reference materials (CRMs) used for instrument calibration and method validation. This guide provides a comparative overview of commercially available CRMs for HVA analysis, details a robust analytical method, and outlines the biochemical pathway of HVA formation.
Comparison of Commercially Available Homovanillic Acid CRMs
| Supplier | Product Name | Catalog Number | Format | Purity/Concentration | Uncertainty | Solvent (for solutions) |
| Sigma-Aldrich (Cerilliant®) | Homovanillic acid | H-085 | Powder | ≥98% (HPLC) | Not specified | N/A |
| Catecholamine Metabolites Mix | C-111 | Solution | 1.0 mg/mL of each component | Not specified | Methanol | |
| HPC Standards GmbH | Homovanillic acid | 685315 | Powder | High Purity | Not specified | N/A |
| D5-Homovanillic acid solution | 685317 | Solution | 100 µg/ml | Not specified | Methanol | |
| Cambridge Isotope Laboratories, Inc. | Homovanillic acid (1,2-¹³C₂, 98-99%) | CLM-373 | Powder | 98-99% | Not specified | N/A |
Experimental Protocol: Quantification of Homovanillic Acid in Human Urine by LC-MS/MS
This section details a validated "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid and sensitive quantification of Homovanillic acid in human urine.[1][2] This method is suitable for clinical research and diagnostic applications.
1. Materials and Reagents
-
Homovanillic acid certified reference material
-
Isotopically labeled internal standard (e.g., D5-Homovanillic acid)
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Ultrapure water
-
Urine samples
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of a working solution of the internal standard in 0.1% formic acid in water.
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Gradient to 5% B
-
3.1-4.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: ESI negative
-
MRM Transitions:
-
Homovanillic acid: Precursor ion m/z 181.1 -> Product ion m/z 137.1
-
D5-Homovanillic acid (IS): Precursor ion m/z 186.1 -> Product ion m/z 142.1
-
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the HVA CRM to the internal standard against the concentration of the HVA CRM.
-
Quantify the HVA concentration in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Results are typically normalized to creatinine concentration to account for variations in urine dilution and expressed as µg/mg creatinine.[3][4]
Visualizing the Analytical Workflow and Biochemical Pathway
To further elucidate the processes involved in Homovanillic acid analysis, the following diagrams illustrate the experimental workflow and the metabolic pathway leading to HVA formation.
Caption: Experimental workflow for HVA analysis.
Caption: Metabolic pathway of Homovanillic acid.
References
- 1. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homovanillic Acid [healthcare.uiowa.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Homovanillic Acid-d5 from Various Suppliers for Research Applications
For researchers and professionals in drug development and clinical diagnostics, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible analytical results. This guide provides a framework for a comparative analysis of Homovanillic acid-d5 (HVA-d5), a critical internal standard for the quantification of Homovanillic acid (HVA), a major dopamine metabolite. HVA levels are a key biomarker in studies of neurological disorders and in monitoring neuroblastoma. This guide outlines the essential experimental protocols for evaluating HVA-d5 from different suppliers and presents the data in a clear, comparative format.
Supplier and Product Specification Overview
Several reputable suppliers offer this compound. Below is a summary of typical product specifications that should be considered when selecting a supplier. It is crucial to obtain the certificate of analysis (CoA) for each specific lot.
| Supplier | Product Number | Purity Specification | Storage Conditions | Format |
| Supplier A (e.g., LGC Standards) | TRC-H669506 | >95% (HPLC)[1] | -20°C[1] | Neat solid[1] |
| Supplier B (e.g., MedChemExpress) | HY-N0384S2 | Not specified | -80°C (6 months), -20°C (1 month)[2] | Neat solid |
| Supplier C (e.g., Sigma-Aldrich) | AABH9A222EA3 | 98%[3] | 2~8°C[3] | Neat solid |
Experimental Protocols for Comparative Analysis
To objectively compare the quality and performance of this compound from different suppliers, a series of experiments should be conducted. The following protocols are provided as a template for this analysis.
Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This experiment aims to verify the chemical purity of the HVA-d5 from each supplier and to identify any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound from each supplier.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Data Analysis:
-
Integrate the peak area of the main HVA-d5 peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Concentration Verification of Stock Solutions
This protocol is to ensure the accurate concentration of the prepared stock solutions, which is critical for its use as an internal standard.
Methodology:
-
Instrumentation: A calibrated analytical balance and volumetric flasks.
-
Procedure:
-
Prepare a stock solution of this compound from each supplier at a target concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards from a certified reference material of Homovanillic acid (non-deuterated).
-
Analyze the prepared stock solutions and calibration standards using a validated LC-MS/MS method.
-
Quantify the concentration of the HVA-d5 stock solutions against the calibration curve.
-
-
Data Analysis:
-
Compare the measured concentration to the target concentration and calculate the percent deviation.
-
Accelerated Stability Study
This study evaluates the stability of the this compound from different suppliers under stressed conditions to predict its long-term stability.
Methodology:
-
Storage Conditions:
-
40°C with 75% relative humidity.
-
-20°C (control).
-
Room temperature (approximately 25°C).
-
-
Time Points: 0, 1, 2, and 4 weeks.
-
Procedure:
-
Prepare aliquots of the HVA-d5 solid material from each supplier in amber vials.
-
Store the vials under the specified conditions.
-
At each time point, analyze the purity of the samples using the HPLC-UV method described above.
-
-
Data Analysis:
-
Compare the purity of the stressed samples to the control samples at each time point.
-
Determine the percentage degradation over time for each supplier's product.
-
Comparative Data Summary
The following tables present a template for summarizing the hypothetical experimental data obtained from the comparative analysis.
Table 1: Purity Analysis Results
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (%) by HPLC-UV | Number of Impurities Detected |
| Supplier A | Lot-A123 | >95 | 98.5 | 2 |
| Supplier B | Lot-B456 | N/A | 97.2 | 3 |
| Supplier C | Lot-C789 | 98 | 99.1 | 1 |
Table 2: Concentration Verification Results
| Supplier | Target Concentration (mg/mL) | Measured Concentration (mg/mL) | Deviation (%) |
| Supplier A | 1.00 | 0.99 | -1.0 |
| Supplier B | 1.00 | 0.95 | -5.0 |
| Supplier C | 1.00 | 1.01 | +1.0 |
Table 3: Accelerated Stability Study Results (Degradation at 4 weeks at 40°C/75% RH)
| Supplier | Initial Purity (%) | Purity after 4 Weeks (%) | Degradation (%) |
| Supplier A | 98.5 | 98.2 | 0.3 |
| Supplier B | 97.2 | 96.0 | 1.2 |
| Supplier C | 99.1 | 99.0 | 0.1 |
Visualizing the Experimental Workflow and Dopamine Metabolism
To further aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Simplified metabolic pathway of Dopamine to Homovanillic acid.
Conclusion and Recommendations
The selection of a suitable supplier for this compound should be based on a comprehensive evaluation of its purity, concentration accuracy, and stability. The provided experimental protocols and data presentation templates offer a robust framework for conducting such a comparative analysis. It is recommended that researchers perform these evaluations on new lots of internal standards to ensure the continued quality and reliability of their analytical data. Based on the hypothetical data presented, Supplier C would be the preferred choice due to its high purity, accurate concentration, and excellent stability. However, real-world experimental results are necessary to make a definitive selection.
References
Safety Operating Guide
Proper Disposal of Homovanillic Acid-d5: A Step-by-Step Guide
For Immediate Reference: Homovanillic acid-d5, a deuterated form of a dopamine metabolite, requires careful handling and disposal in a laboratory setting.[1] Due to the hazardous nature of the parent compound, Homovanillic acid, which is classified as a skin and eye irritant and may cause respiratory irritation, proper disposal is critical to ensure personnel safety and environmental compliance.[2] This guide provides detailed procedures for the safe disposal of this compound.
Pre-Disposal and Handling
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department.
-
Store waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name ("this compound"), the quantity, and the date.
-
Keep the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][6]
-
-
Request for Pickup:
-
Contact your institution's EHS or a certified hazardous waste disposal service to schedule a pickup for the waste container.[4]
-
In-Lab Neutralization (for small quantities of acidic solutions)
For very small quantities of this compound in an acidic solution, and only if permitted by your institution's policies, in-lab neutralization may be an option.[1] This should not be performed with the solid compound.
Caution: Neutralization reactions can generate heat and vapors. This procedure must be performed in a chemical fume hood with appropriate PPE.
-
Dilution: Slowly add the acidic solution of this compound to a large volume of cold water.
-
Neutralization: While stirring, slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) until the pH of the solution is between 5.5 and 9.5.[1]
-
Confirmation: Use pH paper or a calibrated pH meter to confirm the final pH.
-
Disposal: If your local regulations and institutional policies allow, the neutralized solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[1]
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| pH for Drain Disposal | 5.5 - 9.5 | [1] |
| SAA Maximum Volume | 55 gallons | [4] |
| SAA Acutely Toxic Limit | 1 quart (liquid) or 1 kg (solid) | [4] |
Disposal Workflow
Caption: Disposal Decision Workflow for this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling Homovanillic acid-d5
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Homovanillic acid-d5, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin contact, eye irritation, and inhalation of dust or aerosols. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards. Required at all times in the laboratory. |
| Chemical Splash Goggles | To be worn when there is a risk of splashing. | |
| Face Shield | To be worn in addition to goggles when handling larger quantities or when a significant splash risk exists. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Check for and replace any damaged gloves immediately. |
| Body Protection | Laboratory Coat | Fully buttoned, with sleeves extending to the wrists. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder outside of a chemical fume hood to minimize inhalation of dust. |
Hazard Identification and Safe Handling
Homovanillic acid, the non-deuterated form of this compound, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. The deuterated form should be handled with the same precautions.
Safe Handling Workflow
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Operational Plan
1. Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, safety glasses with side shields, and closed-toe shoes.
-
Work Area: Ensure a chemical fume hood is available and functioning correctly. The work surface should be clean and uncluttered.
-
Gather Materials: Collect all necessary equipment, including spatulas, weigh boats, vials, and the appropriate solvent.
2. Weighing and Solution Preparation:
-
Perform all manipulations of the solid this compound powder inside a certified chemical fume hood to minimize inhalation risk.
-
Use a properly calibrated analytical balance for accurate weighing.
-
Carefully transfer the desired amount of the compound to a weigh boat or directly into a tared vial.
-
Add the appropriate solvent dropwise to the solid to avoid splashing. Homovanillic acid is soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[2]. For in-vivo or in-vitro experiments, specific protocols for solution preparation should be followed, which may involve co-solvents like PEG300, Tween-80, or corn oil[3].
3. Experimental Use:
-
Once the this compound is in solution, the risk of inhalation is significantly reduced. However, standard laboratory practices for handling chemical solutions should be maintained.
-
Keep all containers clearly labeled and sealed when not in use.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety. The disposal of this compound and its waste should be conducted in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Disposal Procedures:
-
Small Quantities (less than 1 gram) of Aqueous Waste: For dilute aqueous solutions, the acidic nature of the carboxylic acid group can be neutralized with a mild base such as a sodium bicarbonate solution to a pH between 6 and 8. After neutralization, these solutions can typically be flushed down the sanitary sewer with a large volume of water, in accordance with local regulations.
-
Large Quantities or Solid Waste: Unused solid this compound and concentrated solutions should be collected in a clearly labeled hazardous waste container. The container should be sealed and stored in a designated satellite accumulation area.
-
Contaminated Materials: Any materials, such as gloves, weigh boats, and paper towels, that are contaminated with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not allow the product to enter drains without neutralization and proper dilution, and only if permitted by local ordinances[1].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
